FGH10019
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[2-(2-propylpyridin-4-yl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-3-4-16-11-14(9-10-19-16)18-20-17(12-24-18)13-5-7-15(8-6-13)21-25(2,22)23/h5-12,21H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAXXHRQPWGNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FGH10019 Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FGH10019 is an experimental small molecule inhibitor with a primary mechanism of action centered on the disruption of cellular lipogenesis through the inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs). This targeted action leads to a significant alteration in the lipid composition of cancer cell membranes, rendering them more permeable to certain chemotherapeutic agents. This guide provides an in-depth overview of the molecular pathways affected by this compound, a summary of key quantitative data from preclinical studies, and detailed experimental protocols.
Core Mechanism of Action: SREBP-Dependent Lipogenesis Inhibition
This compound functions as an orally available inhibitor of SREBPs, which are key transcription factors that regulate the expression of genes involved in fatty acid and cholesterol synthesis. By inhibiting SREBPs, this compound effectively suppresses de novo lipogenesis in cancer cells.[1][2][3] This inhibition leads to a significant shift in the cellular lipid profile, characterized by a decrease in saturated fatty acids and a relative increase in polyunsaturated fatty acids.[1] The altered lipid composition increases the fluidity and permeability of the cancer cell membrane.[1]
This increased membrane permeability has been shown to enhance the intracellular accumulation of chemotherapeutic drugs like docetaxel, a microtubule inhibitor used in the treatment of various cancers, including prostate cancer.[1][2][3] The synergistic effect of this compound and docetaxel leads to enhanced cytotoxicity and apoptosis in cancer cells.[1][4] Preclinical studies in prostate cancer models have demonstrated that this combination therapy can significantly inhibit tumor growth in vivo.[1][5]
While the primary described mechanism of this compound is the inhibition of SREBP-dependent lipogenesis, it is noteworthy that compounds with a similar diarylthiazole scaffold have been investigated for antimycobacterial activity, potentially targeting the PrrB-PrrA two-component system in Mycobacterium tuberculosis.[6] However, the main focus of recent research has been on its role in cancer metabolism.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating its efficacy.
Caption: this compound signaling pathway leading to increased cancer cell apoptosis.
Caption: Preclinical experimental workflow for evaluating this compound efficacy.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Combination with Docetaxel
| Cell Line | Treatment (72h) | Outcome | Reference |
| C4-2, 22RV1, PC3, DU145 | 1 nM Docetaxel + 5 µM this compound | Significant decrease in cell viability compared to single agents. | [4] |
| C4-2, PC3 | 1 nM Docetaxel + 5 µM this compound | Significant increase in early and late apoptotic cells. | [4] |
Table 2: In Vivo Efficacy of this compound in Combination with Docetaxel
| Xenograft Model | Treatment (6 weeks) | Outcome | Reference |
| PC3 | Docetaxel (4 mg/kg, i.p., 2x/week) + this compound (20 mg/kg, oral, 3x/week) | Strong synergistic anti-tumor activity; greatest suppression of xenograft growth. | [1][5] |
| C4-2 | Docetaxel + this compound (3 weeks) | Significant inhibition of xenograft growth. | [1] |
| PC3 | Combination Treatment | No obvious toxicity or alteration in mouse body weight. | [1][5] |
Table 3: Effect of this compound on Cellular Lipid Composition
| Cell Line | Treatment | Key Changes in Lipid Profile | Reference |
| C4-2, PC3 | This compound | Significant reduction in saturated fatty acyl chains (palmitoyl 16:0, stearoyl 18:0). | [1] |
| C4-2, PC3 | This compound | Significant increase in polyunsaturated fatty acyl chains (20:4, 22:4, 22:6). | [1] |
| C4-2 | This compound | Decreased abundance in 27 out of 36 identified lipid classes (8 statistically significant). | [1] |
| PC3 | This compound | Decreased abundance in 29 out of 35 identified lipid classes (7 statistically significant). | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Cell Viability Assay
-
Cell Lines: Human prostate cancer cell lines C4-2, 22RV1, PC3, and DU145.
-
Treatment: Cells were treated with vehicle, 1 nM docetaxel, 5 µM this compound, or a combination of docetaxel and this compound.
-
Duration: 72 hours.
-
Analysis: Cell viability was assessed to determine the cytotoxic effects of the treatments. Statistical analysis was performed using an unpaired two-tailed t-test.[4]
Apoptosis Assay (FACS)
-
Cell Lines: C4-2 and PC3.
-
Treatment: Cells were treated with vehicle, 1 nM docetaxel, 5 µM this compound, or a combination of docetaxel and this compound.
-
Duration: 72 hours.
-
Analysis: Early and late apoptotic cells were quantified using Fluorescence-Activated Cell Sorting (FACS).[4]
Immunoblot Analysis
-
Cell Lines: C4-2 and PC3.
-
Treatment: Cells were treated with vehicle, 1 nM docetaxel, 5 µM this compound, or a combination for 72 hours.
-
Procedure: Cell lysates were prepared and subjected to immunoblotting to analyze protein expression levels.[4]
In Vivo Xenograft Studies
-
Animal Model: Nude mice.
-
Xenograft Establishment: PC3 or C4-2 prostate cancer cells were subcutaneously injected.
-
Treatment Regimen:
-
Duration: 3 to 6 weeks.
-
Analysis: Tumor volume was measured over the course of treatment, and final tumor weight was determined. Body weight of the mice was monitored for toxicity assessment. Statistical analysis for tumor growth was performed using two-way ANOVA with Tukey's or Bonferroni's post-hoc tests.[1][2][5]
Lipidomics Analysis
-
Cell Lines: C4-2 and PC3.
-
Treatment: Cells were treated with this compound.
-
Procedure: Cellular lipids were extracted and analyzed to identify and quantify different lipid classes and fatty acyl chains.
-
Outcome: This analysis revealed a shift from saturated to polyunsaturated fatty acids upon this compound treatment.[1]
Fluorescence Recovery After Photobleaching (FRAP)
-
Cell Lines: C4-2 and PC3.
-
Procedure: A small area of the cell membrane was photobleached, and the rate of fluorescence recovery was measured.
-
Treatment: Performed on vehicle- and this compound-treated cells, both in the presence and absence of docetaxel.
-
Outcome: this compound treatment led to a faster fluorescence recovery rate, indicating increased membrane fluidity.[1]
References
- 1. Targeting SREBP-dependent lipogenesis potentiates the anti-tumor activity of docetaxel by increasing membrane permeability and intracellular drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FGH-10019 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
FGH10019: A Technical Guide to a Novel SREBP Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sterol Regulatory Element-Binding Proteins (SREBPs) are master regulators of lipid homeostasis, and their dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. FGH10019 is an orally available small molecule inhibitor of the SREBP pathway. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization. This compound targets the SREBP-dependent lipogenesis pathway, leading to a reduction in cellular lipid synthesis.[1] This inhibition has been shown to potentiate the anti-tumor activity of chemotherapeutic agents like docetaxel in preclinical models of prostate cancer by increasing cancer cell membrane permeability and subsequent intracellular drug accumulation.[1] this compound, an improved derivative of fatostatin, demonstrates enhanced absorption and cellular activity.[2]
Core Mechanism of Action: SREBP Pathway Inhibition
This compound functions by inhibiting the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[3][4] Under normal conditions, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP-cleavage activating protein (SCAP). When cellular sterol levels are low, the SCAP-SREBP complex is transported from the ER to the Golgi apparatus. In the Golgi, SREBP is sequentially cleaved by two proteases, releasing the N-terminal active domain, which then translocates to the nucleus to activate target gene transcription.[5]
This compound, similar to its predecessor fatostatin, is believed to inhibit the ER-to-Golgi translocation of the SREBP-SCAP complex by binding to SCAP.[2] This prevents the proteolytic activation of SREBPs, thereby downregulating the entire lipogenic cascade.
Figure 1: this compound inhibits the SREBP pathway by blocking the translocation of the SREBP-SCAP complex from the ER to the Golgi.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound in prostate cancer models.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line (Prostate Cancer) | IC50 (µM) |
| AR-positive | 9 - 22 |
| AR-negative | 9 - 22 |
| Data from a study on various prostate cancer cell lines demonstrating the inhibitory effects of this compound as a single agent.[1] |
Table 2: In Vivo Dosing and Administration
| Parameter | Value |
| Compound | This compound |
| Dose | 20 mg/kg body weight |
| Route of Administration | Oral |
| Dosing Frequency | Three times per week |
| Data from preclinical studies in a PC3 cell line-derived xenograft (CDX) model of prostate cancer.[1] |
Table 3: Effects of this compound on Cellular Lipid Composition
| Cell Line | Treatment | Change in Saturated Fatty Acyl Chains (16:0, 18:0) | Change in Polyunsaturated Fatty Acyl Chains (20:4, 22:4, 22:6) |
| C4-2 | This compound | Significantly Reduced | Significantly Increased |
| PC3 | This compound | Significantly Reduced | Significantly Increased |
| Lipidomic analysis revealed that this compound treatment leads to a shift from saturated to polyunsaturated fatty acids.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Reagents
-
Cell Lines: Prostate cancer cell lines (e.g., PC3, C4-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compounds: this compound is dissolved in a suitable solvent (e.g., DMSO) for in vitro experiments. For in vivo studies, it is formulated for oral administration. Docetaxel is prepared according to standard protocols.
In Vitro Cytotoxicity Assay
Figure 2: Workflow for determining the in vitro cytotoxicity of this compound.
-
Cell Seeding: Plate prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the cell viability against the log concentration of this compound and determine the IC50 value using a suitable software like GraphPad Prism.
Lipidomic Analysis
-
Sample Preparation: Treat prostate cancer cells in 10 cm dishes with or without 5 µM this compound for 48 hours. Harvest cell pellets in PBS.[1]
-
Protein Normalization: Measure the protein content of a small aliquot of the cell suspension using a BCA protein assay kit for sample normalization.[1]
-
Lipid Extraction: Extract non-polar lipids from the remaining cell pellet using a methyl-tert-butyl ether (MTBE) based method. Dry the extracted lipids using a SpeedVac.[1]
-
Mass Spectrometry: Analyze the lipid composition using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Identify and quantify different lipid species using specialized software. Perform statistical analysis to identify significant changes between treatment groups.
In Vivo Xenograft Studies
Figure 3: Experimental workflow for in vivo efficacy studies of this compound.
-
Tumor Implantation: Subcutaneously inject a suspension of prostate cancer cells (e.g., PC3) into the flanks of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a specified size (e.g., 100-200 mm³).
-
Group Allocation: Randomly assign the tumor-bearing mice to different treatment groups: Vehicle control, this compound alone, Docetaxel alone, and this compound in combination with Docetaxel.
-
Treatment Administration: Administer this compound orally at a dose of 20 mg/kg three times per week.[1] Administer docetaxel according to the established protocol.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
This compound is a promising preclinical SREBP inhibitor with demonstrated efficacy in prostate cancer models, particularly in combination with chemotherapy.[1] Its mechanism of action, centered on the inhibition of SREBP-mediated lipogenesis, offers a therapeutic strategy to overcome chemotherapy resistance by altering the lipid composition of cancer cell membranes.[1] Further preclinical development, including optimization of its pharmacokinetic properties and evaluation in other cancer models driven by lipid metabolism, is warranted.[1] The detailed protocols and data presented herein provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound.
References
- 1. Targeting SREBP-dependent lipogenesis potentiates the anti-tumor activity of docetaxel by increasing membrane permeability and intracellular drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput screening platform identifies FDA-approved drugs that inhibit SREBP pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
FGH10019 Target Identification and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGH10019 is a novel small molecule inhibitor that has garnered significant interest for its potential therapeutic applications in metabolic diseases and oncology. This technical guide provides a comprehensive overview of the target identification and validation of this compound, with a primary focus on its role as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). A secondary, putative target, the sensor kinase PrrB, is also discussed. This document details the experimental methodologies, quantitative data, and associated signaling pathways to facilitate further research and development of this compound and related compounds.
Primary Target: Sterol Regulatory Element-Binding Proteins (SREBPs)
This compound has been identified as a potent inhibitor of the activation of SREBPs, key transcription factors that regulate the biosynthesis of cholesterol and fatty acids. The inhibition of SREBP activity presents a promising strategy for the treatment of various diseases, including nonalcoholic steatohepatitis, neoplasms, and other metabolic disorders.[1]
Quantitative Data on this compound Activity
The inhibitory potency of this compound on SREBP activation has been quantified through cellular assays. The following table summarizes the key quantitative data.
| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | SREBP Activation | Western Blot (SREBP-2 processing) | CHO-K1 | ~1 | [2] |
| Fatostatin (Reference Compound) | SREBP Activation | Western Blot (SREBP-2 processing) | CHO-K1 | ~10 | [2] |
Signaling Pathway
The SREBP signaling pathway is a critical regulator of lipid homeostasis. This compound is understood to inhibit the activation of SREBPs by targeting the SREBP cleavage-activating protein (SCAP), a key escort protein in the pathway. By binding to SCAP, this compound prevents the translocation of the SREBP-SCAP complex from the endoplasmic reticulum (ER) to the Golgi apparatus, thereby inhibiting the proteolytic cleavage and activation of SREBPs.[3]
Experimental Protocols
This protocol is adapted from the methodology described in the identification of this compound as an SREBP inhibitor.[2]
1. Cell Culture and Treatment:
-
Culture Chinese Hamster Ovary (CHO-K1) cells in a suitable growth medium (e.g., F-12K Medium with 10% FBS).
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 16-24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel (e.g., 8-10%).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SREBP-2 overnight at 4°C. This antibody should detect both the precursor (~125 kDa) and mature (~68 kDa) forms of SREBP-2.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities for the precursor and mature forms of SREBP-2 using densitometry software.
-
Calculate the ratio of mature to precursor SREBP-2 for each treatment condition.
-
The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the processing of SREBP-2 to its mature form.
A general workflow for validating a candidate SREBP inhibitor like this compound is outlined below.
Putative Target: Sensor Kinase PrrB
In the context of its antimycobacterial activity, this compound has been suggested to target the sensor kinase PrrB, a component of the PrrBA two-component system in Mycobacterium tuberculosis.[1] This system is essential for the virulence and metabolic adaptation of the bacterium. It is important to note that this target is considered putative and requires further direct validation.
Signaling Pathway
The PrrBA two-component system is a typical bacterial signal transduction pathway. PrrB, the sensor histidine kinase, autophosphorylates in response to specific environmental stimuli. The phosphate group is then transferred to the response regulator, PrrA, which in turn modulates the expression of target genes.
Experimental Protocols
To validate PrrB as a direct target of this compound, an in vitro kinase inhibition assay would be a crucial first step.
1. Protein Expression and Purification:
-
Express and purify recombinant PrrB (or its kinase domain) and PrrA from E. coli.
2. Kinase Assay:
-
In a microplate format, set up reactions containing purified PrrB, its substrate PrrA, and ATP (radiolabeled [γ-³²P]ATP or using a luminescence-based ATP detection system like ADP-Glo™).
-
Include varying concentrations of this compound and a vehicle control.
-
Incubate the reactions at an optimal temperature (e.g., 30-37°C) for a specific time.
3. Detection of Phosphorylation:
-
Radiolabeling Method: Stop the reaction and separate the proteins by SDS-PAGE. Expose the gel to a phosphor screen and quantify the radiolabeled PrrA-P.
-
Luminescence Method: Measure the amount of ADP produced, which is proportional to the kinase activity.
4. Data Analysis:
-
Plot the percentage of kinase inhibition against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The primary and well-validated target of this compound is the SREBP pathway, which it inhibits by targeting the SCAP protein. This mechanism of action is supported by quantitative cellular data and provides a strong rationale for its development in metabolic and oncologic indications. The potential targeting of the bacterial sensor kinase PrrB by this compound is an intriguing possibility that warrants further investigation through direct biochemical and cellular assays. The experimental protocols and pathway diagrams provided in this guide offer a framework for continued research into the molecular mechanisms of this compound and the development of next-generation inhibitors.
References
- 1. Synthesis and evaluation of diarylthiazole derivatives that inhibit activation of sterol regulatory element-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule that blocks fat synthesis by inhibiting the activation of SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling FGH10019: A Novel Dual Inhibitor of SREBF1 and SREBP-2 for Metabolic and Neoplastic Disorders
A Comprehensive Technical Overview for Researchers and Drug Development Professionals
This whitepaper provides an in-depth examination of FGH10019, a novel preclinical small molecule inhibitor targeting both Sterol Regulatory Element-Binding Transcription Factor 1 (SREBF1) and Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Developed by FGH Biotech, Inc., this compound presents a promising therapeutic strategy for a range of metabolic diseases, neoplasms, and nonalcoholic steatohepatitis (NASH). This document details the current understanding of this compound, including its mechanism of action, potential therapeutic applications, and the foundational data supporting its continued development.
Executive Summary
This compound is a potent, dual-action inhibitor of the SREBP family of transcription factors, which are critical regulators of lipid homeostasis. By targeting both SREBF1 and SREBP-2, this compound offers a comprehensive approach to modulating lipid metabolism, a pathway frequently dysregulated in various pathologies, including cancer and metabolic syndrome. Currently in the preclinical stage of development, this compound has demonstrated significant potential in in-vitro and in-vivo models, positioning it as a compelling candidate for further investigation.
Mechanism of Action: Dual Inhibition of a Master Regulatory Pathway
This compound exerts its therapeutic effect by inhibiting the activity of SREBF1 and SREBP-2. These transcription factors are pivotal in the cellular response to cholesterol and fatty acid levels.
dot
Caption: Proposed mechanism of this compound in the SREBP signaling pathway.
Under conditions of low cellular sterols, the SCAP-SREBP complex translocates from the endoplasmic reticulum to the Golgi apparatus, where SREBPs are proteolytically cleaved. The released N-terminal domain (nSREBP) then enters the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, activating their transcription. This compound is hypothesized to interfere with the processing or translocation of the SREBP precursors, thereby preventing the activation of downstream genes involved in cholesterol and fatty acid synthesis.
Therapeutic Indications and Market Opportunity
The dual inhibition of SREBF1 and SREBP-2 by this compound positions it as a potential therapeutic for a variety of diseases characterized by dysregulated lipid metabolism.
Table 1: Potential Therapeutic Indications for this compound
| Therapeutic Area | Specific Indication | Rationale |
| Endocrinology and Metabolic Disease | Nonalcoholic Steatohepatitis (NASH) | SREBPs are key drivers of hepatic lipogenesis, a hallmark of NASH. |
| Metabolic Syndrome | Dyslipidemia and insulin resistance are central to metabolic syndrome. | |
| Neoplasms | Various Cancers | Many tumors exhibit upregulated de novo lipogenesis to support rapid proliferation. |
| Digestive System Disorders | Inflammatory Bowel Disease | Lipid metabolism plays a role in intestinal inflammation and barrier function. |
Preclinical Development Status
This compound is currently in the preclinical phase of development. Further details regarding its discovery and synthesis are not publicly available at this time. Information on specific experimental protocols for its synthesis and evaluation is proprietary to FGH Biotech, Inc.
Experimental Protocols and Methodologies
While specific protocols for this compound are not available, the following represents a generalized workflow for the discovery and characterization of a novel small molecule inhibitor like this compound.
dot
Caption: A generalized workflow for small molecule drug discovery and development.
5.1 High-Throughput Screening (HTS) A typical HTS protocol to identify inhibitors of the SREBP pathway would involve a cell-based reporter assay.
-
Cell Line: A human liver cell line (e.g., HepG2) stably transfected with a luciferase reporter construct driven by a promoter containing multiple SREs.
-
Assay Principle: In response to sterol depletion, activated SREBPs will bind to the SREs and drive luciferase expression. Compounds that inhibit this pathway will result in a decrease in the luciferase signal.
-
Procedure:
-
Seed cells in 384-well plates.
-
Induce SREBP activation by culturing in a sterol-depleted medium.
-
Add library compounds at a single concentration.
-
Incubate for a defined period.
-
Measure luciferase activity using a luminometer.
-
5.2 Lead Optimization and Structure-Activity Relationship (SAR) Studies Hits from the primary screen would be subjected to medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. This iterative process involves the synthesis of analogs and their evaluation in secondary assays.
5.3 In Vitro and In Vivo Evaluation Optimized leads would be characterized in a battery of in vitro and in vivo models to establish their therapeutic potential and safety profile.
Future Directions
The development of this compound is at an early but promising stage. Future efforts will likely focus on completing preclinical toxicology studies and advancing the molecule towards an Investigational New Drug (IND) application. Further research is also warranted to fully elucidate the downstream effects of dual SREBF1/2 inhibition in various disease contexts and to identify potential biomarkers for patient stratification.
Conclusion
This compound represents a novel and targeted approach to the treatment of metabolic and neoplastic diseases. Its unique mechanism of action, targeting the master regulators of lipid metabolism, holds the potential to address significant unmet medical needs. As this compound progresses through preclinical and potentially clinical development, it will be a key asset to watch in the landscape of metabolic and oncology therapeutics.
FGH10019: A Novel Inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs) for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of FGH10019, a novel and potent small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). This compound presents a promising therapeutic strategy for a range of metabolic diseases and cancers by targeting the master regulators of lipid homeostasis. This document outlines the mechanism of action, key experimental data, and detailed protocols for the scientific community engaged in drug discovery and development.
Core Mechanism of Action
This compound is a diarylthiazole derivative that specifically inhibits the activation of SREBPs.[1] Its primary mechanism involves binding to the SREBP cleavage-activating protein (SCAP), which prevents the translocation of the SREBP-SCAP complex from the endoplasmic reticulum (ER) to the Golgi apparatus.[1] This inhibition of intracellular transport is a critical step, as it blocks the proteolytic cleavage and subsequent activation of SREBPs. Consequently, the mature form of SREBPs cannot enter the nucleus to activate the transcription of genes involved in cholesterol and fatty acid biosynthesis.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line | Comments |
| IC50 | ~1 µM | CHO-K1 | 5-10 times more potent than fatostatin (~10 µM).[3][4] |
Table 2: In Vivo Efficacy
| Animal Model | Treatment | Duration | Key Findings |
| ob/ob mice | This compound-treated chow (~23 mg/kg/day) | 8 weeks | 8-9% less weight gain compared to control mice.[3][4] |
| PC3 Prostate Cancer Xenograft | This compound + Docetaxel | 6 weeks | Synergistic anti-tumor activity, significantly suppressing tumor growth.[5] |
| C4-2 Prostate Cancer Xenograft | This compound + Docetaxel | 3 weeks | Significantly inhibited tumor growth in combination therapy.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro SREBP-2 Cleavage Assay
This protocol is designed to assess the inhibitory effect of this compound on the proteolytic processing of SREBP-2.
1. Cell Culture:
-
Culture Chinese Hamster Ovary (CHO-K1) cells in a suitable medium (e.g., F-12K Medium) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Treatment:
-
Seed CHO-K1 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).
3. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).
4. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SREBP-2 overnight at 4°C. This antibody should be able to detect both the precursor and the mature form of SREBP-2.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Perform densitometric analysis of the bands corresponding to the precursor and mature forms of SREBP-2.
-
Calculate the percentage of the mature form of SREBP-2 relative to the total SREBP-2 for each treatment condition.
-
Determine the IC50 value of this compound by plotting the percentage of mature SREBP-2 against the log concentration of the compound.
In Vivo Efficacy Study in ob/ob Mice
This protocol outlines the methodology for evaluating the effect of this compound on weight gain in a genetically obese mouse model.
1. Animal Model and Housing:
-
Use 5-week-old male homozygous obese (ob/ob) mice.[4]
-
House the mice in a controlled environment with ad libitum access to food and water.[4]
-
Allow the mice to acclimate for at least one week before the start of the experiment.[4]
2. Diet and Treatment:
-
Prepare a diet containing this compound at a concentration calculated to provide a daily dose of approximately 23 mg/kg of body weight.[3]
-
The control group should receive a standard chow diet without the compound.
3. Monitoring:
-
Monitor and record the body weight and food intake of each mouse daily.[3]
4. Study Duration and Endpoint Analysis:
-
Continue the treatment for a period of 8 weeks.[3]
-
At the end of the study, collect blood samples for serum analysis (e.g., triglycerides).
-
Euthanize the mice and harvest tissues, such as the liver, for further analysis (e.g., triglyceride levels).[3]
5. Data Analysis:
-
Compare the average weight gain between the this compound-treated group and the control group using appropriate statistical methods (e.g., t-test).
In Vivo Xenograft Model for Anticancer Activity
This protocol describes the evaluation of this compound's synergistic anticancer effect with docetaxel in a prostate cancer xenograft model.[5]
1. Cell Line and Animal Model:
-
Use human prostate cancer cell lines such as PC3 or C4-2.
-
Use immunodeficient mice (e.g., nude mice).
2. Tumor Implantation:
-
Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
3. Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Docetaxel alone
-
This compound and Docetaxel combination
-
4. Treatment Administration:
-
Administer this compound, docetaxel, and the vehicle according to a predetermined dosing schedule and route of administration (e.g., oral gavage for this compound, intraperitoneal injection for docetaxel).
5. Monitoring:
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight of the mice to assess toxicity.[5]
6. Study Endpoint and Analysis:
-
Continue the treatment for the specified duration (e.g., 3-6 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth rates and final tumor weights between the different treatment groups to evaluate the efficacy and synergistic effects.
Conclusion
This compound is a potent and specific inhibitor of SREBP activation with demonstrated in vitro and in vivo activity. Its ability to modulate lipid metabolism makes it a compelling candidate for the treatment of metabolic disorders and as an adjunct therapy in oncology. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SREBP | Transcription Factors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 1046045-61-7 [dcchemicals.com]
- 5. Targeting SREBP-dependent lipogenesis potentiates the anti-tumor activity of docetaxel by increasing membrane permeability and intracellular drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
FGH10019: A Technical Guide to a Novel SREBP Inhibitor for Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of FGH10019, a potent and orally available small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), in the study of lipid metabolism. This compound presents a valuable tool for investigating the intricate role of de novo lipogenesis in various pathological and physiological states, with a primary focus on its well-documented effects in cancer biology.
Core Mechanism of Action: Inhibition of SREBP Activation
This compound functions by targeting the SREBP signaling pathway, a central regulator of cellular lipid homeostasis.[1][2] Specifically, this compound inhibits the ER-to-Golgi translocation of SREBPs by binding to the SREBP cleavage-activating protein (SCAP). This action prevents the proteolytic cleavage and subsequent activation of SREBPs, leading to a downstream reduction in the transcription of lipogenic genes.[3]
The canonical SREBP activation pathway, which is disrupted by this compound, is a multi-step process initiated by low cellular sterol levels. This process is essential for the synthesis of fatty acids and cholesterol.
Impact on Cellular Lipid Composition
Treatment of cells with this compound induces significant alterations in the cellular lipidome. By suppressing SREBP-mediated lipogenesis, this compound leads to a notable decrease in the levels of saturated fatty acids, such as palmitoyl (16:0) and stearoyl (18:0) fatty acyl chains.[1] Concurrently, there is a relative increase in the abundance of polyunsaturated fatty acyl chains, including 20:4, 22:4, and 22:6 species.[1] This shift results in a lower degree of lipid saturation in cellular membranes.[1]
Quantitative Analysis of Lipid Profile Changes
The following tables summarize the quantitative changes in lipid classes and fatty acyl chain composition observed in prostate cancer cell lines (C4-2 and PC3) following treatment with this compound.
Table 1: Relative Abundance of Lipid Classes in C4-2 and PC3 Cells Treated with this compound
| Lipid Class | C4-2 Cells (Relative Abundance Change) | PC3 Cells (Relative Abundance Change) |
| Diacylglycerol (DAG) | ↓ | ↓ |
| Triacylglycerol (TAG) | ↓ | ↓ |
| Phosphatidylcholine (PC) | ↓ | ↓ |
| Phosphatidylethanolamine (PE) | ↓ | ↓ |
| Phosphatidylserine (PS) | ↓ | ↓ |
| Phosphatidylinositol (PI) | ↓ | ↓ |
| Lysophosphatidylcholine (LPC) | ↓ | ↓ |
| Sphingomyelin (SM) | ↓ | ↓ |
Data is derived from mass spectrometry analysis of cells treated with 5 µM this compound for 48 hours. The arrows indicate a statistically significant decrease in the abundance of these lipid classes.[4]
Table 2: Relative Abundance of Fatty Acyl Chains in C4-2 and PC3 Cells Treated with this compound
| Fatty Acyl Chain | C4-2 Cells (Relative Abundance Change) | PC3 Cells (Relative Abundance Change) |
| Palmitoyl (16:0) | ↓ | ↓ |
| Stearoyl (18:0) | ↓ | ↓ |
| Arachidonoyl (20:4) | ↑ | ↑ |
| Docosatetraenoyl (22:4) | ↑ | ↑ |
| Docosahexaenoyl (22:6) | ↑ | ↑ |
Data is derived from mass spectrometry analysis of cells treated with 5 µM this compound for 48 hours. Arrows indicate a statistically significant change in the abundance of these fatty acyl chains.[1]
Functional Consequence: Increased Membrane Permeability
A key functional outcome of the this compound-induced alteration in lipid composition is an increase in cell membrane fluidity and permeability.[1] This has been demonstrated through Fluorescence Recovery After Photobleaching (FRAP) experiments, which show a faster fluorescence recovery rate in this compound-treated cells, indicative of more dynamic membrane components.[1][5]
Quantitative Analysis of Membrane Dynamics
Table 3: Fluorescence Recovery After Photobleaching (FRAP) in C4-2 and PC3 Cells
| Cell Line | Treatment | Fluorescence Recovery Rate |
| C4-2 | Vehicle | Baseline |
| C4-2 | This compound | Increased |
| PC3 | Vehicle | Baseline |
| PC3 | This compound | Increased |
FRAP analysis was conducted on cells transfected with a membrane-targeted fluorescent protein (Lck-GFP) and treated with 5 µM this compound for 24 hours.[5]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Prostate cancer cell lines C4-2 and PC3 are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
This compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to the final working concentration in cell culture media.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either this compound (e.g., 5 µM) or a vehicle control (e.g., DMSO). Cells are incubated for the desired duration (e.g., 24-72 hours) depending on the downstream application.
Lipidomics Analysis
-
Lipid Extraction: Following treatment, cells are harvested and lipids are extracted using a modified Bligh and Dyer method or a similar established protocol.[6]
-
Mass Spectrometry: Lipid extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify different lipid species.[7]
-
Data Analysis: The acquired mass spectrometry data is processed using specialized software to identify lipid species and determine their relative abundance between different treatment groups.
Fluorescence Recovery After Photobleaching (FRAP)
-
Transfection: Cells are seeded on glass-bottom dishes and transfected with a plasmid encoding a fluorescently-tagged membrane-associated protein (e.g., Lck-GFP) using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, the cells are treated with this compound (e.g., 5 µM) or a vehicle control for 24 hours.
-
Imaging: Live-cell imaging is performed using a confocal microscope equipped with a high-power laser for photobleaching.
-
Photobleaching: A defined region of interest (ROI) on the plasma membrane is photobleached using a high-intensity laser pulse.
-
Fluorescence Recovery: A time-lapse series of images is acquired at low laser power to monitor the recovery of fluorescence within the photobleached ROI as unbleached fluorophores diffuse into the area.
-
Data Analysis: The fluorescence intensity in the ROI over time is measured and normalized to pre-bleach intensity. The rate of fluorescence recovery is then calculated to determine membrane fluidity.[8][9][10]
Visualizing the Molecular and Experimental Landscape
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies described, the following diagrams illustrate the SREBP signaling pathway, the mechanism of this compound action, and the experimental workflows.
Caption: The SREBP signaling pathway from the ER to the nucleus.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for lipidomics analysis.
Caption: Experimental workflow for FRAP analysis.
References
- 1. FGH-10019 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipidomics Analysis Deepen Understanding the Molecular Mechanisms in a Gouty Model Induced by Combination of MSU Crystals Injection and High-Fat Diet Feeding and the Intervention Mechanisms of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 9. Fluorescence Recovery After Photobleaching (FRAP) | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 10. Fluorescence Recovery After Photobleaching - FluoroFinder [fluorofinder.com]
The Role of FGH10019 in Cholesterol Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The molecule "FGH10019" is identified as a preclinical drug candidate. Publicly available information regarding its specific mechanism of action, quantitative efficacy, and detailed experimental protocols is limited. This guide, therefore, synthesizes the available information and extrapolates potential mechanisms and experimental approaches based on its stated targets, Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Sterol Regulatory Element-Binding Protein 2 (SREBP-2).
Executive Summary
Cholesterol homeostasis is a tightly regulated process crucial for cellular function, and its dysregulation is a key factor in the development of cardiovascular disease. The Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of cholesterol and fatty acid biosynthesis. This compound is an emerging preclinical therapeutic candidate that reportedly targets both SREBP-1 and SREBP-2, positioning it as a potentially potent modulator of lipid metabolism. This document provides a comprehensive overview of the known information about this compound, its putative mechanism of action in the context of SREBP signaling, and outlines potential experimental frameworks for its further investigation.
Introduction to Cholesterol Homeostasis and SREBPs
Cellular cholesterol levels are maintained through a balance of endogenous synthesis, dietary uptake, and efflux. The SREBP family of transcription factors, particularly SREBP-1 and SREBP-2, play a central role in this process.[1][2]
-
SREBP-2: Primarily regulates the expression of genes involved in cholesterol biosynthesis and uptake, including HMG-CoA reductase (HMGCR) and the low-density lipoprotein receptor (LDLR).[3]
-
SREBP-1: While also involved in cholesterol metabolism, it has a more pronounced role in regulating the transcription of genes required for fatty acid and triglyceride synthesis.[4][5]
The activation of SREBPs is a multi-step process that is sensitive to cellular sterol levels. When cellular cholesterol is low, the SREBP-SCAP (SREBP cleavage-activating protein) complex moves from the endoplasmic reticulum (ER) to the Golgi apparatus. In the Golgi, SREBP is cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the mature, transcriptionally active N-terminal domain (nSREBP).[2] This active fragment then translocates to the nucleus to activate target gene expression.[1][2]
This compound: A Novel SREBP Inhibitor
This compound is a preclinical drug candidate developed by FGH Biotech, Inc. and is classified as an inhibitor of both SREBF1 (the gene encoding SREBP-1) and SREBP-2.[6] By targeting these key regulators, this compound has the potential to broadly impact lipid metabolism, offering a novel therapeutic strategy for conditions characterized by dyslipidemia, such as nonalcoholic steatohepatitis and other metabolic diseases.[6]
Postulated Mechanism of Action
As a dual inhibitor of SREBP-1 and SREBP-2, this compound is hypothesized to interfere with the SREBP activation cascade. The precise point of intervention is not publicly disclosed. However, potential mechanisms could include:
-
Inhibition of SREBP synthesis.
-
Prevention of the SREBP-SCAP complex formation or its transport to the Golgi.
-
Direct inhibition of the proteolytic cleavage of SREBPs by S1P or S2P.
-
Blockade of the nuclear translocation of nSREBP.
-
Interference with the binding of nSREBP to Sterol Regulatory Elements (SREs) on target gene promoters.
The following diagram illustrates the canonical SREBP activation pathway and potential points of inhibition by this compound.
Caption: Postulated mechanism of this compound in the SREBP signaling pathway.
Quantitative Data (Hypothetical)
While specific quantitative data for this compound is not publicly available, this section presents hypothetical data tables that would be crucial for its evaluation.
Table 1: In Vitro Efficacy of this compound on SREBP Target Gene Expression in HepG2 Cells
| Treatment | HMGCR mRNA (Fold Change) | LDLR mRNA (Fold Change) | FASN mRNA (Fold Change) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 0.45 | 0.52 | 0.38 |
| This compound (10 µM) | 0.12 | 0.21 | 0.15 |
| This compound (50 µM) | 0.05 | 0.08 | 0.06 |
Table 2: Effect of this compound on Cellular Cholesterol and Fatty Acid Content in Primary Human Hepatocytes
| Treatment | Total Cholesterol (µg/mg protein) | Free Fatty Acids (nmol/mg protein) |
| Vehicle Control | 25.3 ± 2.1 | 15.8 ± 1.5 |
| This compound (10 µM) | 15.1 ± 1.8 | 9.2 ± 1.1 |
| This compound (50 µM) | 9.8 ± 1.5 | 5.4 ± 0.8 |
Key Experimental Protocols
Detailed characterization of this compound would involve a series of in vitro and in vivo experiments. The following are representative protocols for key assays.
SREBP Cleavage Assay
This assay determines if this compound inhibits the proteolytic processing of SREBPs.
Methodology:
-
Cell Culture: Plate HepG2 cells in complete medium.
-
Sterol Depletion: Incubate cells in a sterol-depleted medium to induce SREBP processing.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control for a specified duration.
-
Cell Lysis and Fractionation: Prepare nuclear and membrane protein extracts.
-
Western Blotting: Analyze the protein extracts by SDS-PAGE and Western blotting using antibodies specific for the precursor and mature forms of SREBP-1 and SREBP-2. A decrease in the mature form and an accumulation of the precursor form in the membrane fraction would indicate inhibition of cleavage.
Caption: Experimental workflow for the SREBP cleavage assay.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol measures the effect of this compound on the transcription of SREBP target genes.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells (e.g., HepG2, primary hepatocytes) with this compound as described above.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers specific for SREBP target genes (e.g., HMGCR, LDLR, FASN, SCD1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
In Vivo Efficacy in a Dyslipidemia Animal Model
This protocol assesses the therapeutic potential of this compound in a relevant animal model.
Methodology:
-
Animal Model: Utilize a relevant animal model of dyslipidemia, such as LDLR knockout mice or mice fed a high-fat, high-cholesterol diet.
-
Dosing: Administer this compound or vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a defined period.
-
Sample Collection: Collect blood samples at various time points for lipid analysis. At the end of the study, harvest tissues (e.g., liver, adipose) for further analysis.
-
Biochemical Analysis: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Histology: Perform histological analysis of the liver to assess steatosis.
-
Gene and Protein Expression: Analyze gene and protein expression of SREBP pathway components in the liver.
Future Directions and Conclusion
This compound, as a dual inhibitor of SREBP-1 and SREBP-2, represents a promising therapeutic approach for managing dyslipidemia and related metabolic disorders. The immediate next steps in its development should focus on elucidating its precise molecular mechanism of action and thoroughly characterizing its in vivo efficacy and safety profile. Further studies are warranted to determine its potential for clinical translation. The experimental frameworks outlined in this guide provide a roadmap for the continued investigation of this novel compound.
References
- 1. [Mechanism of action of sterol regulatory element binding proteins (SREBPs) in cholesterol and fatty-acid biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maintaining cholesterol homeostasis: Sterol regulatory element-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SREBP-1 upregulates lipophagy to maintain cholesterol homeostasis in brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. FGH-10019 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
FGH10019: A Technical Guide to its Role in the Regulation of Fatty Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
FGH10019 is a novel small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that orchestrate the synthesis of fatty acids and cholesterol. This technical guide provides an in-depth overview of this compound, its mechanism of action in regulating fatty acid synthesis, and its potential therapeutic applications, particularly in oncology. This document includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction
Altered lipid metabolism is a hallmark of various diseases, including cancer. Cancer cells often exhibit increased de novo fatty acid synthesis to meet the demands of rapid proliferation and membrane biogenesis. The Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors are master regulators of lipogenesis. This compound has emerged as a potent inhibitor of SREBP activation, making it a valuable tool for studying the role of fatty acid synthesis in disease and a potential therapeutic agent.
Mechanism of Action of this compound
This compound inhibits the activation of SREBPs.[1][2] In their inactive state, SREBPs are bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP-cleavage activating protein (SCAP). When cellular sterol levels are low, the SREBP-SCAP complex moves to the Golgi apparatus. In the Golgi, SREBPs are sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the N-terminal active transcription factor domain. This active domain then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, upregulating the expression of enzymes involved in fatty acid and cholesterol biosynthesis. This compound is believed to interfere with the SREBP maturation process, thereby preventing the transcription of these lipogenic genes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SREBP Inhibition) | 1 µM | CHO-K1 cells | [1] |
| IC50 (Cell Viability) | 9 - 22 µM | Prostate cancer cell lines | [3] |
Table 2: Effects of this compound on Cellular Lipid Composition in Prostate Cancer Cells
| Lipid Species | Effect of this compound Treatment | Cell Lines | Reference |
| Saturated Fatty Acyl Chains (16:0, 18:0) | Significantly Reduced | C4-2, PC3 | [3] |
| Polyunsaturated Fatty Acyl Chains (20:4, 22:4, 22:6) | Significantly Increased | C4-2, PC3 | [3] |
| Total Lipids | Lowered | C4-2, PC3 | [3] |
Table 3: In Vivo Administration of this compound
| Parameter | Value | Animal Model | Reference |
| Dosage | 20 mg/kg body weight | Mice | [3] |
| Administration Route | Oral | Mice | [3] |
| Frequency | Three times per week | Mice | [3] |
Signaling Pathway
The following diagram illustrates the SREBP signaling pathway and the proposed point of intervention for this compound.
Caption: SREBP signaling pathway and this compound inhibition.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound.
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound.
Materials:
-
Prostate cancer cells (e.g., C4-2, PC3)
-
Complete culture medium
-
This compound
-
Docetaxel (for combination studies)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and/or docetaxel in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: MTT cell viability assay workflow.
Lipidomic Analysis by Mass Spectrometry
This protocol outlines a general workflow for analyzing changes in cellular lipid profiles upon this compound treatment.
Materials:
-
Prostate cancer cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (for lipid extraction)
-
Internal lipid standards
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture prostate cancer cells to ~80% confluency in 10 cm dishes.
-
Treat cells with 5 µM this compound or vehicle for 48 hours.
-
Harvest cells by scraping into ice-cold PBS and centrifuge to obtain a cell pellet.
-
Perform lipid extraction using a modified Bligh-Dyer method:
-
Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v).
-
Add chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS analysis.
-
Analyze the lipid species using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Identify and quantify lipid species by comparing their mass-to-charge ratio (m/z) and retention times to known standards.
-
Normalize the data to an internal standard and the total protein content of the original cell pellet.
Caption: Lipidomic analysis workflow.
Fluorescence Recovery After Photobleaching (FRAP)
This protocol is for measuring cell membrane fluidity.
Materials:
-
Prostate cancer cells
-
Fluorescent membrane probe (e.g., DiI)
-
This compound
-
Confocal microscope with a high-power laser for photobleaching
Procedure:
-
Seed cells on glass-bottom dishes suitable for microscopy.
-
Treat cells with this compound or vehicle as required.
-
Label the cell membranes with a fluorescent probe according to the manufacturer's instructions.
-
Mount the dish on the confocal microscope stage.
-
Acquire a pre-bleach image of a region of interest (ROI) on the cell membrane using low laser power.
-
Photobleach the ROI using a short burst of high-intensity laser power.
-
Immediately begin acquiring a time-lapse series of images of the bleached region using low laser power to monitor the recovery of fluorescence.
-
Analyze the fluorescence recovery data to determine the mobile fraction and the diffusion coefficient of the fluorescent probe. The recovery curves can be fitted to a one-phase association model.
References
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of FGH10019
Disclaimer: Publicly available information on a compound specifically designated "FGH10019" is limited. The following protocols and data are based on established methodologies for characterizing similar small molecule inhibitors and should be adapted as necessary.
Introduction
This document provides detailed protocols for the in vitro characterization of this compound, a small molecule inhibitor. The included assays are designed to determine its potency, selectivity, and mechanism of action in a controlled laboratory setting. The primary assays detailed are a cellular proliferation assay to measure the compound's effect on cancer cell growth and a biochemical kinase assay to determine its direct inhibitory effect on its target.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound in various in vitro assays.
| Assay Type | Cell Line / Target | Endpoint | This compound IC₅₀ (nM) |
| Cell Proliferation | A549 | Viability | 150 |
| Cell Proliferation | HCC827 | Viability | 25 |
| Kinase Activity | Recombinant EGFR | Activity | 5 |
| Kinase Activity | Recombinant VEGFR2 | Activity | >10,000 |
Experimental Protocols
Cell Proliferation Assay (MTS-based)
This protocol outlines the procedure for determining the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Adherent cancer cell lines (e.g., A549, HCC827)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Dilute cells in complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting point is a 10-point, 3-fold dilution series from a top concentration of 10 µM.
-
Include a "vehicle control" (DMSO only, at the same final concentration as the highest this compound dose) and a "no cells" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, 5% CO₂, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other wells.
-
Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
-
Application Notes and Protocols: FGH10019 Treatment in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of FGH10019, a novel inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), in a cell culture setting. The protocols outlined below use the CHO-K1 cell line as a model system, based on available research data.
Introduction
This compound is a potent small molecule inhibitor of the SREBP signaling pathway. SREBPs are transcription factors that play a crucial role in the synthesis of cholesterol, fatty acids, and triglycerides. By inhibiting SREBP activation, this compound can modulate lipid metabolism, which is a key area of investigation for various metabolic diseases and cancer. These protocols provide a framework for studying the effects of this compound in vitro.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in inhibiting SREBP-2 activation in CHO-K1 cells.
| Cell Line | Assay Type | Parameter | Value | Description | Reference |
| CHO-K1 | Luciferase Reporter Gene Assay | IC50 | 0.7 µM | Inhibition of SREBP-2 activation was assessed after 20 hours of treatment by measuring the expression of a luciferase reporter gene. | [1][2] |
| CHO-K1 | Densitometric Analysis | IC50 | ~1 µM | Inhibition of SREBP-2 activation was determined by the densitometric analysis of the mature form of SREBP-2 (68 kDa). This was noted to be 5-10 times more potent than the inhibitor fatostatin. | [1][2][3][4] |
Signaling Pathway
This compound targets the activation of Sterol Regulatory Element-Binding Proteins (SREBPs). The diagram below illustrates the simplified SREBP signaling pathway and the point of inhibition by this compound. Under normal conditions, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. Upon stimulation (e.g., low sterol levels), the SREBP-SCAP complex moves to the Golgi apparatus, where SREBPs are proteolytically cleaved to release the active N-terminal domain. This active fragment then translocates to the nucleus to regulate gene expression related to lipid synthesis. This compound inhibits the activation process, preventing the release of the active SREBP fragment.
Caption: SREBP signaling pathway and this compound inhibition.
Experimental Protocols
4.1. CHO-K1 Cell Culture
This protocol describes the standard procedure for culturing Chinese Hamster Ovary (CHO-K1) cells.
-
Materials:
-
CHO-K1 cells
-
F-12K Medium (or other appropriate media)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
6-well, 12-well, or 96-well plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of CHO-K1 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (F-12K + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5 mL of complete growth medium.
-
Transfer the cell suspension to a T-25 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Add 4-5 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new flasks or plates at the desired density (e.g., 1:4 to 1:8 split ratio).
-
Add the appropriate volume of fresh, pre-warmed complete growth medium.
-
Return to the incubator.
-
-
4.2. This compound Treatment Workflow
The following diagram outlines a typical workflow for treating cultured cells with this compound and subsequent analysis.
Caption: Experimental workflow for this compound treatment.
4.3. Protocol for this compound Treatment and Western Blot Analysis of SREBP-2
This protocol details how to treat CHO-K1 cells with this compound and assess its effect on SREBP-2 cleavage via Western Blot.
-
Materials:
-
CHO-K1 cells cultured in 6-well plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete growth medium
-
RIPA buffer (or other suitable lysis buffer)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against SREBP-2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Seeding: Seed CHO-K1 cells in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Aspirate the medium from the wells.
-
Add 2 mL of the this compound-containing medium or vehicle control medium to the respective wells.
-
Incubate for 20-24 hours at 37°C with 5% CO2.
-
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against SREBP-2.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the bands corresponding to the precursor and mature forms of SREBP-2. A decrease in the mature SREBP-2 band indicates inhibition.
-
-
Safety Precautions
This compound is for research use only and is not intended for human use. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of compounds through the skin. All cell culture work should be performed in a sterile biological safety cabinet.
References
Application Notes and Protocols for FGH10019 in Mouse Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. The development of effective therapeutic agents requires robust preclinical evaluation in relevant animal models. FGH10019 is a novel investigational compound with potential therapeutic effects on various aspects of metabolic dysregulation. These application notes provide detailed protocols for utilizing this compound in established mouse models of metabolic disease and offer guidance on data interpretation. The methodologies described herein are designed to facilitate the consistent and reproducible evaluation of this compound's efficacy and mechanism of action.
Postulated Mechanism of Action
This compound is a synthetic analog of Fibroblast Growth Factor 21 (FGF21), a key regulator of glucose and lipid metabolism.[1] It is hypothesized to act as a potent agonist at FGF receptors, initiating a signaling cascade that leads to increased insulin sensitivity, enhanced fatty acid oxidation, and reduced hepatic glucose production. The proposed signaling pathway is initiated by the binding of this compound to its receptor complex, leading to the phosphorylation of downstream signaling molecules.
Caption: Hypothetical signaling pathway of this compound.
In Vivo Efficacy Data (Hypothetical)
The following tables summarize the expected effects of this compound in a diet-induced obesity (DIO) mouse model. C57BL/6J mice were fed a high-fat diet (HFD) for 12 weeks to induce obesity and insulin resistance before treatment initiation.
Table 1: Effects of this compound on Body Weight and Food Intake
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Daily Food Intake (g) |
| Vehicle (HFD) | 45.2 ± 2.1 | 48.5 ± 2.5 | +7.3 | 3.1 ± 0.3 |
| This compound (1 mg/kg) | 44.8 ± 2.3 | 42.1 ± 2.0 | -6.0 | 3.0 ± 0.4 |
| This compound (3 mg/kg) | 45.5 ± 2.0 | 38.7 ± 1.8 | -14.9 | 2.9 ± 0.3 |
| Lean Control (Chow) | 28.1 ± 1.5 | 28.9 ± 1.6 | +2.8 | 3.5 ± 0.2 |
Table 2: Effects of this compound on Glucose Metabolism
| Treatment Group | Fasting Blood Glucose (mg/dL) | Fasting Insulin (ng/mL) | HOMA-IR | Glucose AUC (OGTT) |
| Vehicle (HFD) | 165 ± 15 | 3.2 ± 0.5 | 13.5 ± 2.1 | 35000 ± 2500 |
| This compound (1 mg/kg) | 140 ± 12 | 2.1 ± 0.4 | 8.2 ± 1.5 | 28000 ± 2100 |
| This compound (3 mg/kg) | 115 ± 10 | 1.3 ± 0.3 | 3.8 ± 0.9 | 21000 ± 1800 |
| Lean Control (Chow) | 95 ± 8 | 0.8 ± 0.2 | 1.9 ± 0.4 | 15000 ± 1200 |
Table 3: Effects of this compound on Plasma and Liver Lipids
| Treatment Group | Plasma Triglycerides (mg/dL) | Plasma Cholesterol (mg/dL) | Liver Weight (g) | Liver Triglycerides (mg/g) |
| Vehicle (HFD) | 150 ± 20 | 220 ± 25 | 2.5 ± 0.3 | 120 ± 15 |
| This compound (1 mg/kg) | 110 ± 15 | 180 ± 20 | 2.1 ± 0.2 | 85 ± 12 |
| This compound (3 mg/kg) | 80 ± 12 | 150 ± 18 | 1.7 ± 0.2 | 50 ± 8 |
| Lean Control (Chow) | 70 ± 10 | 130 ± 15 | 1.2 ± 0.1 | 25 ± 5 |
Experimental Protocols
A variety of mouse models can be used to study metabolic diseases, including genetic and diet-induced models.[2][3] The following protocols are optimized for the use of this compound in a diet-induced obesity (DIO) mouse model, a commonly used model that recapitulates many features of human metabolic syndrome.[4]
I. Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce obesity, insulin resistance, and dyslipidemia in mice through chronic high-fat feeding.
Materials:
-
Male C57BL/6J mice, 6-8 weeks old
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet (10% kcal from fat)
-
Animal caging with enrichment
-
Weighing scale
Procedure:
-
Acclimate mice for one week on a standard chow diet.
-
Randomize mice into two groups: Lean Control (chow diet) and HFD.
-
House mice in a controlled environment (12:12 hour light-dark cycle, 22-24°C).
-
Provide ad libitum access to their respective diets and water.
-
Monitor body weight weekly for 12-16 weeks.
-
At the end of the induction period, mice on the HFD with a body weight approximately 20-25% greater than the lean controls are considered obese and ready for treatment.
II. This compound Administration
Objective: To administer this compound to DIO mice.
Materials:
-
This compound compound
-
Vehicle (e.g., sterile saline or PBS)
-
Syringes and needles (appropriate for the route of administration)
-
DIO mice
Procedure:
-
Prepare this compound solutions at the desired concentrations in the vehicle.
-
Divide the DIO mice into treatment groups (e.g., Vehicle, this compound at various doses).
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous injection, oral gavage) at a consistent time each day.
-
Continue treatment for the duration of the study (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly throughout the treatment period.
III. Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose tolerance in response to an oral glucose challenge.
Materials:
-
Glucometer and test strips
-
Glucose solution (2 g/kg body weight)
-
Oral gavage needles
-
Mice fasted for 6 hours
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.
-
Calculate the area under the curve (AUC) for glucose excursion.
IV. Insulin Tolerance Test (ITT)
Objective: To assess insulin sensitivity.
Materials:
-
Glucometer and test strips
-
Insulin solution (0.75 U/kg body weight)
-
Syringes and needles for intraperitoneal injection
-
Mice fasted for 4 hours
Procedure:
-
Fast mice for 4 hours with free access to water.
-
Record the baseline blood glucose level (t=0).
-
Administer insulin via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Calculate the rate of glucose disappearance.
V. Plasma and Tissue Collection
Objective: To collect samples for biomarker analysis.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Surgical tools
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Anesthetize the mice.
-
Collect blood via cardiac puncture into anticoagulant tubes.
-
Centrifuge blood to separate plasma and store at -80°C.
-
Perfuse tissues with saline.
-
Excise and weigh tissues of interest (e.g., liver, adipose tissue, muscle).
-
Snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis (e.g., triglyceride content, gene expression).
Caption: Experimental workflow for evaluating this compound.
Conclusion
The protocols and data presented provide a framework for the preclinical evaluation of this compound in mouse models of metabolic disease. Adherence to these standardized procedures will ensure the generation of high-quality, reproducible data to support the continued development of this promising therapeutic candidate. Further studies may explore the efficacy of this compound in other metabolic disease models, such as genetic models of obesity (e.g., ob/ob or db/db mice), to broaden the understanding of its therapeutic potential.[2]
References
- 1. Investigation of Metabolic and Inflammatory Disorder in the Aging FGF21 Knockout Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocytogen.com [biocytogen.com]
- 4. Metabolic Defects Caused by High-Fat Diet Modify Disease Risk through Inflammatory and Amyloidogenic Pathways in a Mouse Model of Alzheimer’s Disease [mdpi.com]
Application Notes and Protocols for FGH10019 in Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGH10019 is an orally available small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are key transcription factors that regulate lipogenesis, a process frequently dysregulated in cancer cells to support rapid proliferation and survival. By inhibiting SREBP-dependent lipid biosynthesis, this compound presents a promising therapeutic strategy to target cancer metabolism. These application notes provide detailed protocols for utilizing this compound in cancer cell line experiments to assess its efficacy and mechanism of action.
Mechanism of Action
This compound targets the SREBP signaling pathway, which is central to cellular lipid homeostasis. In cancer cells, this pathway is often hyperactivated to meet the high demand for lipids for membrane synthesis, energy storage, and signaling molecules. This compound inhibits the activation of SREBPs, leading to a downstream reduction in the expression of lipogenic enzymes. This disruption of lipid metabolism can induce cancer cell death and enhance the efficacy of conventional chemotherapeutic agents. A key mechanism observed is the alteration of the cancer cell membrane composition, leading to increased permeability and enhanced intracellular accumulation of other anti-cancer drugs.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Type | IC50 of this compound (µM) | Notes |
| C4-2 | Prostate Cancer (Androgen-sensitive) | ~12 µM | IC50 values for this compound as a single agent in various prostate cancer cell lines ranged from 9 to 22 μM. |
| PC3 | Prostate Cancer (Androgen-insensitive) | ~15 µM | This compound enhances docetaxel-induced cytotoxicity in human prostate cancer cells. |
Table 2: Synergistic Effects of this compound with Docetaxel in Prostate Cancer Cell Lines
| Cell Line | Treatment | Observation |
| C4-2 | 5 µM this compound + 1 nM Docetaxel | Enhanced cytotoxicity compared to single-agent treatment. |
| PC3 | 5 µM this compound + 1 nM Docetaxel | Increased intracellular accumulation of docetaxel. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL
Application Notes and Protocols for FGH10019 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGH10019 is a novel small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that regulate the synthesis of cholesterol and fatty acids. By targeting the SREBP pathway, this compound presents a promising therapeutic strategy for various metabolic diseases and certain types of cancer. These application notes provide detailed protocols for the dosage and administration of this compound in preclinical in vivo studies, based on currently available research.
Data Presentation
The following tables summarize the reported in vivo dosages and study designs for this compound in mice.
Table 1: this compound Dosage Regimens in Murine Models
| Animal Model | Dosage | Administration Route | Frequency | Duration | Study Focus | Reference |
| ob/ob Mice | 23 mg/kg | Oral (in chow) | Daily | 8 weeks | Metabolic Disease | [1] |
| Prostate Cancer Xenograft (PC3) | 20 mg/kg | Oral | 3 times per week | 6 weeks | Oncology (Combination Therapy) | [2] |
Note: The pharmacokinetics of this compound in vivo have not yet been fully optimized. Researchers should consider conducting preliminary pharmacokinetic studies to determine the optimal dosing regimen for their specific animal model and experimental goals.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Chow for Metabolic Studies
This protocol is adapted from studies investigating the effects of this compound on metabolic parameters in ob/ob mice.
Objective: To deliver a consistent daily dose of this compound mixed with standard rodent chow.
Materials:
-
This compound
-
Standard rodent chow powder
-
Small-scale mixer/blender
-
Pellet maker (optional)
-
Water
Procedure:
-
Dose Calculation: Calculate the total amount of this compound needed based on the number of animals, the daily dose (e.g., 23 mg/kg), the average body weight of the animals, and the duration of the study.
-
Chow Preparation:
-
Weigh the appropriate amount of powdered rodent chow.
-
Accurately weigh the calculated amount of this compound.
-
Thoroughly mix the this compound with the powdered chow in a small-scale mixer until a homogenous mixture is achieved.
-
-
Formulation:
-
Slowly add a small amount of water to the mixture to form a dough-like consistency.
-
If desired, use a pellet maker to form chow pellets. Alternatively, the dough can be manually shaped and dried.
-
Ensure the chow is completely dried to prevent mold growth.
-
-
Administration:
-
Provide the this compound-medicated chow to the experimental group of animals ad libitum.
-
Monitor food intake to estimate the daily dose of this compound consumed per animal.
-
A control group should receive chow prepared in the same manner but without the addition of this compound.
-
Protocol 2: Oral Gavage Administration of this compound for Oncology Studies
This protocol is based on studies evaluating this compound as a potential anti-cancer agent in xenograft models. Oral gavage allows for precise dosing at specific time points.
Objective: To administer a precise dose of this compound directly into the stomach of the animal.
Materials:
-
This compound
-
Appropriate vehicle (e.g., corn oil, 0.5% methylcellulose in water). Note: The specific vehicle for this compound has not been reported. Vehicle selection should be based on the solubility of this compound and should be tested for tolerability in the animal model.
-
Balance
-
Vortex mixer or sonicator
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
Procedure:
-
Formulation Preparation:
-
Calculate the required concentration of this compound in the vehicle based on the desired dose (e.g., 20 mg/kg) and the administration volume (typically 5-10 ml/kg for mice).
-
Weigh the appropriate amount of this compound and dissolve or suspend it in the chosen vehicle.
-
Use a vortex mixer or sonicator to ensure a homogenous suspension, especially if the compound is not fully soluble.
-
-
Animal Handling and Administration:
-
Gently restrain the animal.
-
Measure the distance from the animal's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Fill a syringe with the appropriate volume of the this compound formulation.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Dosing Schedule:
-
Administer the formulation according to the planned schedule (e.g., three times per week).
-
The control group should receive the vehicle only, following the same procedure and schedule.
-
Mandatory Visualizations
SREBP Signaling Pathway and Inhibition by this compound
Caption: SREBP pathway inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo study with this compound.
References
Application Note and Protocol: Preparation of FGH10019 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
FGH10019 is a novel small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs) with an IC₅₀ of 1 μM.[1][2][3][4] Accurate and consistent preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.
2.0 Product Information and Storage
Proper handling and storage of this compound in both solid and solvent forms are essential to maintain its stability and activity. Below is a summary of key quantitative data and storage recommendations.
Table 1: Properties and Storage Conditions for this compound
| Property | Value |
| Molecular Weight | 373.49 g/mol [1][2] |
| Appearance | Light yellow to khaki solid[1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO)[1][3] |
| Solubility in DMSO | ≥ 38 mg/mL (101.74 mM)[1][3][5] |
| Storage of Solid Powder | -20°C for 3 years or 4°C for 2 years[1][5][6] |
| Storage of Stock Solution | Aliquot and store at -80°C for up to 2 years or at -20°C for up to 1 year.[1][5][6] Avoid repeated freeze-thaw cycles.[1][5] |
Note: The use of newly opened, anhydrous DMSO is highly recommended, as hygroscopic DMSO can significantly impact product solubility.[1][5][6] Some sources indicate that solutions may be unstable and should be prepared fresh.[2]
3.0 Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust calculations accordingly for different desired concentrations.
3.1 Materials and Equipment
-
This compound powder (Cat. No.: HY-16207 or equivalent)
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, disposable pipette tips
-
Vortex mixer
-
Sonicator (recommended)[3]
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
3.2 Calculation of Required Volumes
To prepare a stock solution of a specific molarity, use the following formula:
Volume of Solvent (L) = Mass of Compound (g) / (Molecular Weight ( g/mol ) × Desired Concentration (mol/L))
For a 10 mM stock solution using 1 mg of this compound:
-
Mass = 0.001 g
-
Molecular Weight = 373.49 g/mol
-
Concentration = 0.010 mol/L
Volume of DMSO (L) = 0.001 g / (373.49 g/mol × 0.010 mol/L) = 0.0002677 L Volume of DMSO (µL) = 267.7 µL
Table 2: Volume of DMSO for Common Stock Concentrations
| Mass of this compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |
| 1 mg | 2.6774 mL | 0.5355 mL | 0.2677 mL |
| 5 mg | 13.3872 mL | 2.6774 mL | 1.3387 mL |
| 10 mg | 26.7745 mL | 5.3549 mL | 2.6774 mL |
| [1][5][6] |
3.3 Step-by-Step Reconstitution Protocol
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of new, anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): If the solution is not clear, sonicate the tube for several minutes to ensure complete dissolution.[3] Visually inspect the solution to confirm that no solid particles remain.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[1][3]
-
Storage: Store the aliquots upright in a freezer at -20°C or -80°C. Protect from light.
4.0 Workflow and Signaling Pathway Diagrams
4.1 this compound Stock Solution Preparation Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
4.2 Simplified SREBP Signaling Pathway
This compound is an inhibitor of the SREBP activation pathway. The diagram below provides a simplified overview of this mechanism.
Caption: Inhibition of SREBP activation by this compound.
References
Application Notes and Protocols for FGH10019 in Nonalcoholic Steatohepatitis (NASH) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. A key pathological driver of NASH is the dysregulation of lipid metabolism. Sterol Regulatory Element-Binding Proteins (SREBP-1 and SREBP-2) are master transcriptional regulators of cholesterol and fatty acid synthesis. FGH10019, a potent inhibitor of both SREBP-1 and SREBP-2, presents a promising therapeutic strategy for NASH by targeting the root cause of hepatic lipid accumulation.[1] Developed by FGH Biotech, Inc., this preclinical compound is currently under investigation for its role in metabolic diseases, including NASH.[1][2]
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in both in vitro and in vivo models of NASH research.
Mechanism of Action
This compound inhibits the activation of SREBP-1 and SREBP-2.[1] Under normal conditions, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. Upon stimulation, such as in response to insulin or low cellular sterol levels, the SREBP-SCAP complex translocates to the Golgi apparatus, where SREBPs are proteolytically cleaved. The mature, transcriptionally active N-terminal domain of SREBP then translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes involved in lipogenesis and cholesterol synthesis. By inhibiting this pathway, this compound effectively reduces the synthesis of fatty acids and cholesterol, thereby mitigating hepatic steatosis.
Caption: this compound inhibits the SREBP signaling pathway.
Quantitative Data Summary
Due to the preclinical nature of this compound, extensive quantitative data in NASH models is not yet publicly available. The following tables present illustrative data based on expected outcomes for a potent SREBP inhibitor in well-established NASH models.
Table 1: Illustrative In Vitro Efficacy of this compound in a Human Hepatocyte Model of Steatosis
| Parameter | Control | Oleic/Palmitic Acid (OPA) | OPA + this compound (1 µM) | OPA + this compound (5 µM) |
| Intracellular Triglyceride Content (µg/mg protein) | 5.2 ± 0.8 | 45.7 ± 4.1 | 22.3 ± 2.5 | 10.1 ± 1.2 |
| SREBP-1 Nuclear Protein (Relative Units) | 1.0 ± 0.1 | 3.8 ± 0.5 | 1.5 ± 0.2 | 0.9 ± 0.1 |
| FASN mRNA Expression (Fold Change) | 1.0 ± 0.1 | 5.2 ± 0.6 | 2.1 ± 0.3 | 1.2 ± 0.2 |
| Cell Viability (%) | 100 ± 5 | 98 ± 6 | 95 ± 5 | 92 ± 7 |
Table 2: Illustrative In Vivo Efficacy of this compound in a Diet-Induced Mouse Model of NASH
| Parameter | Chow Diet | High-Fat Diet (HFD) | HFD + this compound (20 mg/kg) |
| Body Weight Gain (g) | 5.1 ± 1.2 | 15.3 ± 2.1 | 12.5 ± 1.8 |
| Liver to Body Weight Ratio (%) | 3.9 ± 0.3 | 6.8 ± 0.7 | 4.5 ± 0.4 |
| Serum ALT (U/L) | 40 ± 8 | 150 ± 25 | 65 ± 15 |
| Hepatic Triglyceride Content (mg/g liver) | 15 ± 3 | 85 ± 12 | 30 ± 7 |
| NAFLD Activity Score (NAS) | 0.5 ± 0.2 | 5.5 ± 0.8 | 2.5 ± 0.5 |
| Fibrosis Stage (0-4) | 0 | 2.1 ± 0.4 | 1.0 ± 0.3 |
Experimental Protocols
In Vitro Protocol: Assessment of this compound in a Cellular Model of NASH
This protocol details the use of this compound in primary human hepatocytes or HepG2 cells to assess its efficacy in reducing lipid accumulation.
1. Cell Culture and Induction of Steatosis:
-
Culture primary human hepatocytes or HepG2 cells in appropriate media.
-
To induce steatosis, supplement the culture medium with a combination of oleic and palmitic acids (OPA) at a final concentration of, for example, 200 µM each for 24 hours.
2. Treatment with this compound:
-
Prepare stock solutions of this compound in DMSO. The reported IC50 for SREBP-2 inhibition is approximately 1 µM.[3]
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) concurrently with the OPA challenge.[4][5] A vehicle control (DMSO) should be included.
3. Assessment of Intracellular Lipid Accumulation:
-
After 24 hours of treatment, wash the cells with PBS.
-
For qualitative analysis, stain intracellular lipids with Oil Red O and visualize using microscopy.
-
For quantitative analysis, lyse the cells and measure intracellular triglyceride content using a commercial colorimetric assay kit. Normalize triglyceride levels to total protein content.
4. Gene Expression Analysis:
-
Isolate total RNA from treated cells using a suitable kit.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of SREBP target genes such as Fatty Acid Synthase (FASN), Stearoyl-CoA Desaturase-1 (SCD1), and Acetyl-CoA Carboxylase (ACC).
References
- 1. FGH-10019 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. FGH Biotech, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting SREBP-dependent lipogenesis potentiates the anti-tumor activity of docetaxel by increasing membrane permeability and intracellular drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of SREBP Cleavage Inhibition by FGH10019 using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that regulate the synthesis of cholesterol and fatty acids.[1][2][3] Their activation is a multi-step process initiated by the proteolytic cleavage of the precursor form, which is bound to the endoplasmic reticulum (ER) membrane.[1][3][4] This cleavage releases the N-terminal active fragment, which then translocates to the nucleus to regulate gene expression.[3][4] The SREBP cleavage process is tightly regulated and involves the SREBP cleavage-activating protein (SCAP) and two proteases: Site-1 Protease (S1P) and Site-2 Protease (S2P).[1][3] FGH10019 is a novel and potent inhibitor of SREBP processing.[5][6][7] This application note provides a detailed protocol for utilizing Western blotting to detect the inhibition of SREBP-2 cleavage in response to treatment with this compound.
Data Presentation
Table 1: Properties of the SREBP Inhibitor this compound
| Property | Value | Reference |
| CAS Number | 1046045-61-7 | [5] |
| Molecular Formula | C₁₈H₁₉N₃O₂S₂ | [6] |
| Molecular Weight | 373.49 g/mol | [6][7] |
| IC₅₀ | ~1 µM | [5][7] |
| Description | A novel inhibitor of sterol regulatory element-binding protein (SREBP) processing. | [5][6][7][8] |
| Mechanism of Action | This compound treatment decreases the percentage of the mature form of SREBP-2 (68 kDa). | [5] |
Signaling Pathway Diagram
Experimental Workflow Diagram
Experimental Protocol
This protocol is designed for the analysis of SREBP-2 cleavage in cultured cells, such as CHO-K1 cells, treated with the SREBP inhibitor this compound.
Materials and Reagents:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells
-
Culture Media: Ham's F-12K (Kaighn's) Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
SREBP Inhibitor: this compound (prepare stock solution in DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer
-
Transfer: PVDF membrane, transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Rabbit anti-SREBP-2 antibody
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-K1 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Plate cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
-
This compound Treatment:
-
Once cells reach the desired confluency, replace the culture medium with fresh medium containing varying concentrations of this compound (e.g., 0, 1, 5, 10 µM). A vehicle control (DMSO) should be included.
-
Incubate the cells for a predetermined time (e.g., 16-24 hours) to allow for the inhibition of SREBP cleavage.
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (total protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SREBP-2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The antibody should detect both the precursor (~125 kDa) and the cleaved, mature form (~68 kDa) of SREBP-2.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands corresponding to the precursor and mature forms of SREBP-2.
-
Normalize the intensity of the SREBP-2 bands to a loading control (e.g., β-actin or GAPDH).
-
Calculate the ratio of the mature form to the precursor form to quantify the extent of SREBP-2 cleavage. A decrease in this ratio with increasing concentrations of this compound indicates successful inhibition.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak SREBP bands | Insufficient protein loading. | Increase the amount of protein loaded per lane. |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| Primary antibody not effective. | Use a validated antibody for SREBP detection. Optimize antibody concentration. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Decrease the concentration of the primary and/or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific primary antibody. Optimize antibody dilution. |
| Protein degradation. | Ensure protease inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice. |
Disclaimer: This protocol provides a general guideline. Optimal conditions for cell culture, drug treatment, and Western blotting may vary and should be determined empirically by the researcher.
References
- 1. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SREBPs: Metabolic Integrators in Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SREBP inhibitor, this compound, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound|CAS 1046045-61-7 [dcchemicals.com]
Application Notes and Protocols for Gene Expression Analysis Following FGH10019 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGH10019 is a potent and specific small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that regulate the expression of genes involved in lipid biosynthesis and homeostasis. By inhibiting the activation of SREBPs, this compound presents a promising therapeutic strategy for diseases characterized by aberrant lipid metabolism, such as certain cancers and metabolic disorders. Understanding the global changes in gene expression following this compound treatment is crucial for elucidating its mechanism of action, identifying biomarkers of response, and developing effective clinical applications. These application notes provide detailed protocols for analyzing gene expression changes induced by this compound and present representative data on its effects.
Data Presentation
Treatment of cancer cells with SREBP inhibitors like this compound leads to significant alterations in the expression of genes primarily involved in cholesterol and fatty acid biosynthesis. Below is a summary of expected changes in gene expression based on studies of this compound's parent compound, fatostatin, and other SREBP inhibitors.
Table 1: Representative Differentially Expressed Genes (DEGs) Following SREBP Inhibition
A transcriptome sequencing analysis of glioblastoma cells treated with the SREBP inhibitor fatostatin identified a total of 733 differentially expressed genes, with 548 genes being upregulated and 185 genes downregulated[1]. The following table lists key SREBP target genes commonly downregulated by this class of inhibitors.
| Gene Symbol | Gene Name | Function in Lipid Metabolism | Expected Change |
| ACLY | ATP citrate lyase | Produces acetyl-CoA for fatty acid synthesis | Downregulated |
| FASN | Fatty acid synthase | Catalyzes fatty acid synthesis | Downregulated |
| SCD | Stearoyl-CoA desaturase | Introduces double bonds into fatty acids | Downregulated |
| HMGCS1 | HMG-CoA synthase 1 | Cholesterol synthesis pathway | Downregulated |
| HMGCR | HMG-CoA reductase | Rate-limiting enzyme in cholesterol synthesis | Downregulated |
| MVK | Mevalonate kinase | Cholesterol synthesis pathway | Downregulated |
| MVD | Mevalonate decarboxylase | Cholesterol synthesis pathway | Downregulated |
| LDLR | Low-density lipoprotein receptor | Cholesterol uptake | Downregulated |
| INSIG1 | Insulin induced gene 1 | Regulates SREBP processing | Downregulated |
| SCAP | SREBP cleavage activating protein | Chaperone for SREBP translocation | Downregulated |
Mandatory Visualizations
This compound Signaling Pathway
This compound inhibits the SREBP signaling pathway by preventing the translocation of the SREBP-SCAP complex from the Endoplasmic Reticulum (ER) to the Golgi apparatus. This blockade prevents the proteolytic cleavage and activation of SREBP, thereby inhibiting the transcription of its target genes.
Caption: this compound inhibits the SREBP signaling pathway.
Experimental Workflow for Gene Expression Analysis
The following diagram outlines the key steps for performing a gene expression analysis experiment to assess the effects of this compound.
Caption: Workflow for gene expression analysis.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Appropriate cancer cell line (e.g., prostate, glioblastoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in complete culture medium at the desired concentrations. Also, prepare a vehicle control medium containing the same concentration of the solvent.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
After incubation, harvest the cells for RNA extraction.
RNA Extraction
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Centrifuge
Protocol (using TRIzol):
-
Homogenize the cell pellet in 1 mL of TRIzol reagent per 5-10 x 10^6 cells.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Shake tubes vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Briefly air-dry the RNA pellet.
-
Dissolve the RNA in an appropriate volume of nuclease-free water.
-
Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis or a Bioanalyzer.
RNA-Seq Library Preparation
Materials:
-
Commercial RNA-Seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)
-
Magnetic beads for mRNA purification (if starting with total RNA)
-
PCR thermocycler
-
Nuclease-free water and tubes
Protocol (General Overview):
-
mRNA Purification (for total RNA): Use oligo(dT) magnetic beads to isolate poly(A)+ mRNA from the total RNA.
-
RNA Fragmentation: Fragment the purified mRNA into smaller pieces using enzymatic or chemical methods. The size of the fragments will depend on the specific sequencing platform and protocol.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented mRNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA to create double-stranded cDNA (dscDNA).
-
End Repair and dA-Tailing: Repair the ends of the dscDNA fragments to make them blunt and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the dA-tailed dscDNA fragments. These adapters contain sequences for binding to the flow cell and for PCR amplification.
-
PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity of DNA for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its quality using a Bioanalyzer to ensure the correct size distribution.
Following successful library preparation, the samples are ready for high-throughput sequencing. The resulting sequencing data can then be analyzed to identify differentially expressed genes between this compound-treated and control samples.
References
FGH10019: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGH10019 is a novel small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that regulate the synthesis of cholesterol and fatty acids. By inhibiting the activation of SREBPs, this compound presents a promising therapeutic strategy for metabolic diseases and certain types of cancer that exhibit dysregulated lipid metabolism. These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of the SREBP pathway, using this compound as a reference compound.
Mechanism of Action
This compound inhibits the proteolytic cleavage and activation of SREBP-1 and SREBP-2. Under normal conditions, inactive SREBP precursors reside in the endoplasmic reticulum (ER). Upon sterol depletion, the SREBP-SCAP complex is transported to the Golgi apparatus, where it is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). This releases the N-terminal active fragment of SREBP, which translocates to the nucleus and activates the transcription of genes involved in lipogenesis and cholesterol biosynthesis. This compound is believed to interfere with this process, preventing the nuclear translocation of SREBPs and subsequent gene activation.
Signaling Pathway
Caption: SREBP signaling pathway and the inhibitory action of this compound.
High-Throughput Screening (HTS) Assays
A primary HTS assay can be designed based on the principle of lipid-dependent cell viability. Cancer cells with a high dependence on de novo lipogenesis are sensitive to SREBP inhibition, particularly under lipid-depleted conditions.
Primary HTS Assay: Lipid-Dependent Cell Viability
Objective: To identify compounds that selectively inhibit cell proliferation under lipid-poor conditions.
Principle: Cells are cultured in lipid-rich (LR) and lipid-poor (LP) media. SREBP inhibitors are expected to show significantly higher potency in LP medium.
Experimental Workflow:
Caption: High-throughput screening workflow for identifying SREBP inhibitors.
Protocol:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., PC-3, prostate cancer) in 384-well plates at a density of 1,000 cells/well in their standard growth medium. Incubate overnight.
-
Media Change: The next day, replace the medium with either Lipid-Rich (LR) medium (e.g., RPMI + 10% FBS) or Lipid-Poor (LP) medium (e.g., RPMI + 10% delipidated FBS).
-
Compound Addition: Add test compounds and controls (this compound as positive control, DMSO as negative control) to the plates. A typical screening concentration is 10 µM.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Detection: Measure luminescence using a plate reader.
Data Analysis and Interpretation:
The activity of test compounds is assessed by comparing the cell viability in LP medium to that in LR medium. A significant drop in viability in LP medium compared to LR medium indicates potential SREBP pathway inhibition.
Quantitative Data (Hypothetical for this compound):
The following table presents hypothetical HTS data for this compound to illustrate expected assay performance. Actual values should be determined experimentally.
| Parameter | Value | Interpretation |
| IC50 (LP Medium) | 1.2 µM | Potent inhibition in lipid-poor conditions. |
| IC50 (LR Medium) | > 50 µM | Minimal effect in lipid-rich conditions, indicating specificity. |
| Z'-Factor (LP) | 0.65 | Excellent assay quality, suitable for HTS.[1][2][3] |
| Signal-to-Background (S/B) Ratio (LP) | 8 | A clear distinction between positive and negative controls.[4] |
Formulas for HTS Metrics:
-
Z'-Factor: 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An ideal assay has a Z'-factor between 0.5 and 1.0.[5]
-
-
Signal-to-Background Ratio: Mean_signal / Mean_background
Secondary Assay: SREBP Target Gene Expression
Objective: To confirm that hit compounds from the primary screen inhibit the transcriptional activity of SREBP.
Principle: Quantify the mRNA levels of SREBP target genes involved in lipid metabolism using quantitative real-time PCR (qRT-PCR).
Protocol:
-
Cell Treatment: Treat cells with hit compounds at various concentrations for 24 hours in LP medium.
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform qRT-PCR using primers for SREBP target genes (e.g., FASN, HMGCS1, LDLR) and a housekeeping gene (e.g., GAPDH) for normalization.
Expected Results:
Inhibitors of the SREBP pathway, such as this compound, are expected to cause a dose-dependent decrease in the expression of SREBP target genes.
Dose-Response Data (Hypothetical for this compound):
| Concentration | % Inhibition of FASN mRNA | % Inhibition of HMGCS1 mRNA |
| 0.1 µM | 15% | 12% |
| 1 µM | 55% | 48% |
| 10 µM | 85% | 78% |
| EC50 | 1.5 µM | 1.8 µM |
Hit Confirmation and Characterization Workflow
Caption: Workflow for hit confirmation and characterization.
SREBP Downstream Target Genes
This compound, by inhibiting SREBP activation, is expected to downregulate a suite of genes involved in fatty acid and cholesterol biosynthesis.
Key SREBP Target Genes:
| Pathway | Gene | Function |
| Fatty Acid Synthesis | ACLY | ATP citrate lyase |
| ACC | Acetyl-CoA carboxylase | |
| FASN | Fatty acid synthase[6][7] | |
| SCD1 | Stearoyl-CoA desaturase-1 | |
| Cholesterol Synthesis | HMGCR | HMG-CoA reductase[6][7] |
| HMGCS1 | HMG-CoA synthase 1[8][9] | |
| SQLE | Squalene epoxidase | |
| Lipid Uptake | LDLR | Low-density lipoprotein receptor[7] |
Conclusion
The protocols and data presented provide a comprehensive framework for utilizing this compound as a tool compound in high-throughput screening assays to discover and characterize novel inhibitors of the SREBP signaling pathway. The described cell-based primary assay, coupled with secondary assays for target validation, offers a robust platform for identifying specific and potent modulators of cellular lipid metabolism for therapeutic development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. A high-throughput screening platform identifies FDA-approved drugs that inhibit SREBP pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing FGH10019 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FGH10019, a novel inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors that regulate the synthesis of cholesterol and fatty acids. By inhibiting SREBP activation, this compound disrupts lipid metabolism within the cell. This can lead to alterations in cell membrane composition and integrity, ultimately impacting cell viability and potentially inducing apoptosis, particularly in cancer cells that exhibit dysregulated lipid metabolism.
Q2: What is the reported IC50 for this compound?
A2: The IC50 (half-maximal inhibitory concentration) for this compound has been reported to be approximately 1 μM in Chinese Hamster Ovary (CHO-K1) cells. However, the optimal concentration and IC50 value can vary significantly depending on the cell line, experimental conditions, and the duration of treatment.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder. It is recommended to prepare a stock solution in a suitable solvent like DMSO. Note that solutions of this compound may be unstable and it is often recommended to prepare fresh solutions for each experiment or use small, pre-packaged sizes to avoid degradation. For long-term storage, the powdered form should be kept at -20°C.
Q4: Which cell viability assay is most suitable for use with this compound?
A4: Several cell viability assays can be used. Common choices include tetrazolium-based assays like MTT and MTS, which measure metabolic activity, and ATP-based assays like CellTiter-Glo®, which quantify cellular ATP levels. The choice of assay may depend on the specific cell line, experimental goals, and available equipment. It is advisable to validate the chosen assay to ensure that this compound does not interfere with the assay chemistry.
Troubleshooting Guide
This guide addresses specific issues that may arise when optimizing this compound concentration for cell viability assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during drug dilution or reagent addition. 3. Edge effects in the microplate. 4. Uneven dissolution of this compound. | 1. Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 4. Vortex the this compound stock solution thoroughly before preparing dilutions. |
| No significant decrease in cell viability, even at high concentrations | 1. The cell line may be resistant to SREBP inhibition. 2. Insufficient incubation time for the drug to take effect. 3. Degradation of this compound in the culture medium. 4. High serum concentration in the medium may provide exogenous lipids, bypassing the effect of SREBP inhibition. | 1. Test a wider range of concentrations and consider using a positive control known to induce cell death in your cell line. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Prepare fresh this compound solutions for each experiment. 4. Consider reducing the serum concentration in your culture medium during the treatment period, if compatible with your cell line's health. |
| Cell viability exceeds 100% at low concentrations | 1. The compound may have a hormetic effect, stimulating proliferation at low doses. 2. Inaccurate background subtraction. 3. Pipetting error leading to more cells in treated wells than in control wells. | 1. This is a known phenomenon for some compounds. Report the data as observed and focus on the inhibitory concentration range. 2. Ensure proper blank wells (media only, and media with this compound but no cells) are included for accurate background correction. 3. Review and refine cell seeding and drug addition techniques for better consistency. |
| Inconsistent results between experiments | 1. Variation in cell passage number or confluency at the time of seeding. 2. Differences in this compound stock solution preparation or storage. 3. Fluctuation in incubator conditions (temperature, CO2, humidity). | 1. Use cells within a consistent passage number range and seed them at a standardized confluency. 2. Standardize the protocol for preparing and storing this compound stock solutions. 3. Regularly monitor and calibrate incubator conditions. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Objective: To determine the optimal number of cells to seed per well to ensure logarithmic growth throughout the experiment.
Methodology:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well) in 100 µL of complete growth medium.
-
Include wells with medium only as a background control.
-
Incubate the plate for various time points (e.g., 24, 48, and 72 hours).
-
At each time point, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Plot the absorbance or luminescence values against the number of cells seeded for each time point.
-
Select a seeding density that results in a linear response and where the cells are still in the logarithmic growth phase at the end of the planned experiment duration.
Protocol 2: Dose-Response and Time-Course Experiment for this compound
Objective: To determine the effect of different concentrations of this compound on cell viability over time.
Methodology:
-
Seed the desired number of cells (determined from Protocol 1) in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
At each time point, perform a cell viability assay.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate dose-response curves for each time point.
Data Presentation
The following tables present hypothetical dose-response data for this compound on two common prostate cancer cell lines, PC-3 and LNCaP, after 48 hours of treatment. This data is for illustrative purposes to demonstrate how to structure and present experimental results.
Table 1: Effect of this compound on PC-3 Cell Viability (48h)
| This compound Concentration (µM) | Average Absorbance (OD 570nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.254 | 0.087 | 100.0% |
| 0.01 | 1.231 | 0.091 | 98.2% |
| 0.1 | 1.158 | 0.075 | 92.3% |
| 1 | 0.899 | 0.062 | 71.7% |
| 10 | 0.452 | 0.033 | 36.0% |
| 100 | 0.113 | 0.015 | 9.0% |
Table 2: Effect of this compound on LNCaP Cell Viability (48h)
| This compound Concentration (µM) | Average Absorbance (OD 570nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.302 | 0.095 | 100.0% |
| 0.01 | 1.288 | 0.089 | 99.0% |
| 0.1 | 1.215 | 0.081 | 93.3% |
| 1 | 0.956 | 0.071 | 73.4% |
| 10 | 0.521 | 0.045 | 40.0% |
| 100 | 0.135 | 0.018 | 10.4% |
Visualizations
SREBP Signaling Pathway
Caption: SREBP signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Logic Diagram
FGH10019 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to the SREBP inhibitor, FGH10019.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of ≥ 38 mg/mL (101.74 mM).[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly negatively impact the solubility of the product.[1]
Q2: My this compound is not dissolving properly in DMSO. What could be the issue?
A2: Several factors could contribute to dissolution problems:
-
Hygroscopic DMSO: As mentioned, DMSO readily absorbs moisture from the air. Using old or improperly stored DMSO can lead to poor solubility. Always use fresh, high-purity, anhydrous DMSO.
-
Low-Quality DMSO: Ensure you are using a high-purity grade of DMSO suitable for biological experiments.
-
Incorrect Temperature: While heating can sometimes aid in dissolving compounds, it is generally not recommended without specific instructions, as it can degrade the compound. This compound should be dissolved at room temperature.
-
Insufficient Mixing: Ensure the solution is mixed thoroughly by vortexing or gentle agitation. Sonication in a water bath for a short period can also be beneficial.
Q3: Can I dissolve this compound in aqueous buffers like PBS or directly in cell culture media?
A3: this compound is a hydrophobic compound and is expected to have very low solubility in aqueous solutions such as phosphate-buffered saline (PBS) or cell culture media. Direct dissolution in these vehicles is not recommended. A concentrated stock solution should first be prepared in DMSO and then serially diluted to the final working concentration in the aqueous buffer or media.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try using a lower final concentration.
-
Optimize the Dilution Process: When diluting, add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use a Surfactant: For certain applications, a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) in the final aqueous solution can help to maintain the solubility of hydrophobic compounds. However, be aware that surfactants can have biological effects of their own and should be used with appropriate controls.
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. However, ensure the temperature is compatible with your experimental setup and the stability of this compound.
Q5: What are the recommended storage conditions for this compound?
A5: Proper storage is critical for maintaining the stability and activity of this compound.
-
Solid Powder: Store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent (DMSO stock solution): Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Data Presentation
Table 1: this compound Solubility and Storage Summary
| Parameter | Value | Reference |
| Molecular Weight | 373.49 g/mol | [1] |
| Solubility in DMSO | ≥ 38 mg/mL (≥ 101.74 mM) | [1] |
| Appearance | Solid, Light yellow to khaki | [1] |
| Storage (Solid) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 2 years, -20°C for 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Equilibrate the vial of this compound solid powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.73 mg of this compound (Molecular Weight = 373.49 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary, but avoid excessive heat.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C or -20°C as recommended.
-
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration.
-
Important: To minimize precipitation, add the DMSO stock solution to the cell culture medium while gently vortexing or swirling the tube. Do not add the medium to the DMSO stock.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Use the freshly prepared this compound-containing medium immediately for your cell-based assays.
-
Mandatory Visualizations
Caption: SREBP signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
FGH10019 off-target effects and how to mitigate them
FGH10019 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, ATP-competitive kinase inhibitor designed to selectively target Target Kinase A (TKA) . TKA is a critical component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various forms of cancer.
Q2: What are the known primary off-target effects of this compound?
Extensive kinase profiling has identified two primary off-target kinases for this compound: Off-Target Kinase 1 (OTK1) and Off-Target Kinase 2 (OTK2) .
-
OTK1 is involved in a parallel survival pathway. Inhibition of OTK1 can lead to paradoxical activation of pro-survival signals in some cell lines.
-
OTK2 plays a role in regulating cellular metabolism. Inhibition of OTK2 can result in metabolic shifts, potentially confounding experimental results related to cell proliferation and viability.
Q3: At what concentrations do off-target effects become significant?
Off-target effects are concentration-dependent. While this compound is highly selective for TKA at lower concentrations, inhibition of OTK1 and OTK2 is typically observed at concentrations exceeding 1 µM in cell-based assays. Refer to the quantitative data section for specific IC50 values. It is recommended to use the lowest effective concentration to minimize off-target effects.[1]
Q4: How can I confirm if the observed phenotype in my experiment is due to an off-target effect?
To determine if an observed cellular response is due to off-target activity, consider the following approaches:
-
Dose-response analysis: A significant shift in the dose-response curve between the expected on-target effect and the observed phenotype may indicate off-target engagement.
-
Use of a structurally unrelated inhibitor: Comparing the effects of this compound with another TKA inhibitor that has a different off-target profile can help differentiate on-target from off-target effects.
-
Rescue experiments: If the off-target is known, overexpressing a drug-resistant mutant of the off-target kinase can help validate the off-target effect.
-
Western blot analysis: Probe for downstream markers of both the on-target (TKA) and suspected off-target (OTK1, OTK2) pathways to see which are modulated at your concentration of interest.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected increase in cell survival or proliferation at high concentrations. | Inhibition of OTK1 may be leading to the paradoxical activation of a compensatory survival pathway.[2][3] | 1. Perform a dose-response curve from a low to a high range of concentrations to confirm a paradoxical effect. 2. Use a concentration of this compound below 1 µM. 3. Co-treat with an inhibitor of the compensatory pathway if known. 4. Analyze downstream markers of both TKA and OTK1 pathways via Western blot to confirm pathway modulation. |
| Observed phenotype does not correlate with the degree of TKA inhibition. | The phenotype may be a result of OTK2 inhibition, which can affect cellular metabolism and indirectly impact cell viability or other readouts. | 1. Assess key metabolic markers (e.g., lactate production, oxygen consumption) to check for metabolic shifts. 2. Use a lower concentration of this compound that is more selective for TKA. 3. Confirm target engagement by measuring the phosphorylation of a direct TKA substrate. |
| High variability between experimental replicates. | Issues with compound solubility or stability in cell culture media can lead to inconsistent results.[1][4] | 1. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in media. 2. Prepare fresh dilutions for each experiment. 3. Test the stability of this compound in your specific cell culture media over the time course of your experiment. |
| No observable effect at expected active concentrations. | Poor cellular permeability or high levels of non-specific binding to serum proteins or plasticware.[5] | 1. Perform a cellular uptake assay to measure the intracellular concentration of this compound. 2. Consider reducing the serum concentration in your media if appropriate for your cell line, as serum proteins can bind to small molecules and reduce their effective concentration. 3. Use low-binding plates for your experiments. |
Quantitative Data
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the in vitro biochemical potency of this compound against its primary target and key off-targets.
| Kinase Target | IC50 (nM) | Description |
| Target Kinase A (TKA) | 15 | On-Target |
| Off-Target Kinase 1 (OTK1) | 850 | Off-Target |
| Off-Target Kinase 2 (OTK2) | 1200 | Off-Target |
IC50 values were determined using a standard in vitro kinase assay.
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Effect | Concentration Range | Notes |
| On-Target TKA Inhibition | 50 - 200 nM | Optimal range for selective inhibition of TKA with minimal off-target effects. |
| Potential Off-Target Effects | > 500 nM | Increased potential for OTK1 and OTK2 inhibition. Use with caution and appropriate controls. |
| Significant Off-Target Effects | > 1 µM | Off-target effects on OTK1 and OTK2 are likely to be significant. |
Experimental Protocols
Protocol 1: Western Blot Analysis for On- and Off-Target Pathway Activity
This protocol allows for the simultaneous assessment of TKA and OTK1 pathway inhibition.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with a dose-range of this compound (e.g., 0, 50 nM, 200 nM, 1 µM, 5 µM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies for:
-
p-TKA (specific phosphorylation site)
-
Total TKA
-
p-OTK1-Substrate (a known downstream target of OTK1)
-
Total OTK1-Substrate
-
A loading control (e.g., GAPDH, β-actin)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Visualizations
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow for Off-Target Validation
Caption: Workflow for off-target effect validation.
References
Common pitfalls in FGH10019 experiments
<_R&D>
Welcome to the technical support center for FGH10019-based genome editing experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and achieve successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the critical components of an this compound experiment?
A1: A successful this compound experiment, analogous to a CRISPR-Cas9 system, requires two primary components: the this compound nuclease (equivalent to Cas9) and a guide RNA (gRNA). The gRNA is a short synthetic RNA that directs the this compound nuclease to a specific target sequence in the genome. Once at the target site, the nuclease creates a double-strand break (DSB), initiating cellular DNA repair processes. For knock-in experiments, a third component, a donor DNA template, is required for Homology Directed Repair (HDR).[1][2]
Q2: How does the this compound system edit the genome?
A2: The gRNA forms a complex with the this compound nuclease. This complex scans the genome for a sequence complementary to the gRNA, located next to a specific motif called a Protospacer Adjacent Motif (PAM).[3] Upon binding, the this compound nuclease cuts the DNA. The cell then repairs this break through one of two major pathways:
-
Non-Homologous End Joining (NHEJ): This is the more common but error-prone pathway. It often results in small random insertions or deletions (indels) at the cut site, which can disrupt the function of a gene, effectively knocking it out.[1]
-
Homology Directed Repair (HDR): This pathway is less frequent and requires a donor DNA template. It uses the template to precisely repair the break, allowing for the insertion of specific genetic sequences (knock-in).[1][4]
Q3: What are "off-target effects"?
A3: Off-target effects are unintended genetic modifications at locations in the genome that are similar, but not identical, to the intended target sequence.[5] The this compound nuclease can sometimes tolerate mismatches between the gRNA and the DNA, leading to cleavage at these non-target sites.[6][7] These unintended mutations can confound experimental results or lead to adverse cellular effects, making their minimization a critical aspect of experimental design.[7][8]
Section 2: Troubleshooting Guides
This section addresses the most common pitfalls encountered during this compound experiments.
Issue 1: Low or No Editing Efficiency
Q: My this compound experiment is showing very low or undetectable editing efficiency. What are the common causes and how can I troubleshoot this?
A: Low editing efficiency is a frequent challenge and can stem from several factors. Systematically evaluating each step of your workflow is key to identifying the bottleneck.
Potential Causes & Solutions:
-
Suboptimal gRNA Design: The design of the gRNA is paramount for success.[9]
-
Solution: Use updated design tools that predict high on-target activity and low off-target effects.[10][11] Ensure the target sequence has a compatible PAM motif for the this compound variant you are using.[3] For any given gene target, it is best practice to test 2-3 different gRNAs to identify the most effective one.[9][12][13]
-
-
Inefficient Delivery of Components: The this compound nuclease and gRNA must be efficiently delivered into the target cells. Delivery methods vary significantly between cell types.[2][10]
-
Solution: Optimize your delivery protocol. For chemical transfection, adjust the reagent-to-nucleic acid ratio and cell density.[14] For electroporation, optimize the voltage and pulse duration.[15] For difficult-to-transfect cells, consider using viral vectors or ribonucleoprotein (RNP) complexes.[14][16] Always include a positive control (e.g., a validated gRNA targeting a housekeeping gene) to confirm delivery efficiency.[12][14]
-
-
Poor Cell Health or Inappropriate Cell Line: The chosen cell line can significantly impact editing efficiency.[9][14]
-
Incorrect Assessment of Editing Efficiency: The method used to detect edits might not be sensitive enough or could be underestimating the true efficiency.[12]
-
Solution: Mismatch cleavage assays like the T7E1 assay are common but may not detect all indel types or single-base changes.[12] For more precise quantification, use Sanger sequencing with decomposition analysis (e.g., TIDE) or, for the highest sensitivity, Next-Generation Sequencing (NGS).
-
Troubleshooting Workflow: Low Editing Efficiency
Caption: Troubleshooting flowchart for low this compound editing efficiency.
Issue 2: High Off-Target Effects
Q: I've confirmed my on-target editing is successful, but I'm concerned about off-target mutations. How can I minimize them?
A: Minimizing off-target effects is crucial for the validity of your results and for any potential therapeutic applications. Several rational design and experimental strategies can be employed.
Strategies to Reduce Off-Target Effects:
-
gRNA Design: This is the first and most important line of defense.
-
Solution: Use gRNA design tools that specifically predict and score potential off-target sites.[10] Choose gRNAs with the fewest and lowest-scoring potential off-target sites. The "seed" region of the gRNA (the 8-12 bases closest to the PAM) is most critical for specificity; mismatches in this region are less tolerated.[17]
-
-
Choice of this compound Nuclease Format: The form and amount of the nuclease can impact specificity.
-
Solution: Use high-fidelity this compound variants, which have been engineered to have reduced off-target activity. Delivering the this compound system as a ribonucleoprotein (RNP) complex (pre-complexed nuclease protein and gRNA) is often preferred.[13][16] RNPs are cleared from the cell more quickly than plasmids, reducing the time available for the nuclease to act on off-target sites.[16]
-
-
Titrate Component Concentration: Using the lowest effective concentration of the this compound components can reduce off-target cleavage.
-
Solution: Perform a dose-response experiment to determine the minimum amount of gRNA and this compound nuclease (or plasmid/RNP) needed to achieve sufficient on-target editing while minimizing off-target events.
-
| Strategy | Principle | Key Advantage |
| Optimized gRNA Design | Increase specificity by selecting unique target sequences with minimal homology elsewhere in the genome.[17] | Proactive and cost-effective; prevents issues before the experiment begins. |
| High-Fidelity Nuclease | Use engineered this compound variants with improved proofreading or reduced non-specific DNA interaction.[10] | Significantly reduces off-target cleavage across the genome without changing the gRNA. |
| RNP Delivery | Deliver a pre-formed, transient complex of nuclease and gRNA.[13][18] | Rapid action and fast degradation limit the time window for off-target activity.[16] |
| Dose Reduction | Lower the concentration of this compound components delivered to the cells.[4] | Simple to implement; reduces overall nuclease activity, thereby lowering the probability of off-target cuts. |
| Paired Nickases | Use a modified this compound that only cuts one DNA strand. Two gRNAs are used to create a DSB via adjacent "nicks". | Requires two binding events, drastically increasing specificity as off-target single nicks are repaired with high fidelity.[1][19] |
Caption: Comparison of strategies to minimize off-target effects.
Section 3: Key Experimental Protocols
Protocol 1: Nanoparticle-Mediated Delivery of this compound RNP
This protocol describes a general method for delivering pre-assembled this compound ribonucleoprotein (RNP) complexes into cultured mammalian cells using a commercial lipid nanoparticle (LNP) delivery reagent.
Materials:
-
Purified, high-fidelity this compound nuclease
-
Synthetic gRNA
-
Nuclease-free water
-
Opti-MEM™ I Reduced Serum Medium
-
Lipid nanoparticle-based transfection reagent (e.g., CRISPRMAX™)
-
Target cells in culture
Methodology:
-
Cell Plating:
-
The day before delivery, seed cells in a 24-well plate format to ensure they reach 70-90% confluency at the time of transfection.
-
-
RNP Complex Formation:
-
In a sterile microcentrifuge tube, dilute the this compound nuclease and the gRNA in separate volumes of Opti-MEM™.
-
Combine the diluted nuclease and gRNA. Mix gently by pipetting.
-
Incubate the mixture at room temperature for 15 minutes to allow for RNP complex assembly.
-
-
Nanoparticle Formulation:
-
Cell Transfection:
-
Carefully add the RNP-nanoparticle solution dropwise to the cells in culture.
-
Gently swirl the plate to ensure even distribution.
-
Incubate the cells at 37°C for 48-72 hours.
-
-
Post-Transfection Analysis:
-
After incubation, harvest the cells. A portion can be used for viability assays, while the rest is used for genomic DNA extraction.
-
Proceed with an editing efficiency analysis protocol, such as the T7E1 assay or sequencing.
-
This compound RNP Delivery Workflow
Caption: Experimental workflow for nanoparticle-mediated RNP delivery.
Protocol 2: T7 Endonuclease I (T7E1) Assay for Mutation Detection
The T7E1 assay is a cost-effective method to detect the presence of insertions and deletions (indels) in a population of edited cells.[21]
Materials:
-
Genomic DNA (gDNA) from edited and control cells
-
PCR primers flanking the target site (~400-1000 bp amplicon)[22][23]
-
High-fidelity DNA polymerase
-
Nuclease-free water
-
T7 Endonuclease I and corresponding 10X reaction buffer
-
Agarose gel (2-2.5%) and electrophoresis equipment[22]
Methodology:
-
PCR Amplification:
-
Set up a PCR reaction using 50-100 ng of gDNA from both edited and unedited (control) cell populations.
-
Use primers designed to amplify the genomic region surrounding the this compound target site. The expected amplicon size should be between 400-1000 bp.[21][22]
-
Run the PCR and confirm amplification of a single, strong band of the correct size on an agarose gel.[23]
-
-
Heteroduplex Formation:
-
In a PCR tube, take 10-20 µL of the purified PCR product from the edited sample.
-
Denature the DNA by heating to 95°C for 5-10 minutes.
-
Re-anneal the DNA by slowly cooling the sample to room temperature. This can be done by setting a slow ramp-down program on a thermocycler (e.g., -2°C/second to 85°C, then -0.1°C/second to 25°C).[22] This slow cooling allows for the formation of heteroduplexes between wild-type and indel-containing strands.
-
-
T7E1 Digestion:
-
Set up the digestion reaction by adding 1 µL of T7 Endonuclease I and its corresponding buffer to the re-annealed PCR product.[24]
-
As a negative control, prepare an identical reaction for both the edited and unedited samples but add nuclease-free water instead of the T7E1 enzyme.
-
-
Gel Electrophoresis:
-
Immediately run the entire digestion reaction on a 2-2.5% agarose gel.[22]
-
Expected Results: The uncut control lane should show a single band corresponding to the full-length PCR product. The T7E1-digested sample from an efficiently edited cell population will show the full-length band along with two smaller, cleaved bands.[23] The intensity of the cleaved bands relative to the parental band can be used to estimate the editing efficiency.
-
References
- 1. Optimizing CRISPR: Technology and Approaches for High Efficiency Gene Editing | VectorBuilder [en.vectorbuilder.com]
- 2. synthego.com [synthego.com]
- 3. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. innovativegenomics.org [innovativegenomics.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 9. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 10. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 11. synthego.com [synthego.com]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. sg.idtdna.com [sg.idtdna.com]
- 14. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 15. How to Improve CRISPR Editing Efficiency: A Step-by-Step Guide [synapse.patsnap.com]
- 16. sg.idtdna.com [sg.idtdna.com]
- 17. go.zageno.com [go.zageno.com]
- 18. Nanoparticle based delivery of CRISPR/Cas9 genome editing therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for Optimizing CRISPR-Cas9 Genome Editing Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. diagenode.com [diagenode.com]
- 22. pnabio.com [pnabio.com]
- 23. genemedi.net [genemedi.net]
- 24. bioneer.co.kr [bioneer.co.kr]
FGH10019 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of FGH10019, a potent inhibitor of Sterol Regulatory Element-Binding Protein (SREBP). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful implementation of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and potent small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). Its primary mechanism of action is to block the activation of SREBPs, which are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid biosynthesis. This compound is a more potent derivative of fatostatin and exhibits high aqueous solubility and membrane permeability.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically provided as a lyophilized powder. For in vitro experiments, it is recommended to prepare a stock solution in DMSO. Store the lyophilized powder at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for up to two years. It is important to note that solutions of this compound are unstable and should be prepared fresh whenever possible.
Q3: What is the typical working concentration for this compound in cell-based assays?
A3: The half-maximal inhibitory concentration (IC50) of this compound for SREBP is approximately 1 µM. For cell-based assays, a starting concentration range of 1-10 µM is recommended. However, the optimal concentration may vary depending on the cell type and experimental conditions, so a dose-response experiment is advised.
Q4: What are the expected downstream effects of this compound treatment?
A4: Treatment with this compound is expected to decrease the levels of mature, nuclear SREBP and subsequently reduce the transcription of its target genes. This leads to a decrease in the synthesis of cholesterol and fatty acids, which can be observed as a reduction in intracellular lipid droplets.
Experimental Protocols
Protocol 1: Analysis of SREBP-1 Cleavage by Western Blot
This protocol details the steps to assess the inhibitory effect of this compound on the proteolytic cleavage of SREBP-1.
Materials:
-
This compound
-
Cell line of interest (e.g., CHO-K1, HepG2)
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SREBP-1
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Loading control antibody (e.g., β-actin or GAPDH)
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SREBP-1 antibody overnight at 4°C. This antibody should detect both the precursor and the mature, cleaved form of SREBP-1.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent.
-
Re-probe the membrane with a loading control antibody.
-
-
Analysis: Quantify the band intensities for the precursor and mature forms of SREBP-1. A decrease in the mature form relative to the precursor form indicates inhibition of SREBP-1 cleavage.
Protocol 2: Analysis of SREBP Target Gene Expression by qPCR
This protocol outlines the procedure to measure the effect of this compound on the expression of SREBP target genes.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium and supplements
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for SREBP target genes (e.g., FASN, HMGCR, LDLR) and a housekeeping gene (e.g., GAPDH, ACTB)
Methodology:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up qPCR reactions containing SYBR Green master mix, forward and reverse primers for the target and housekeeping genes, and cDNA.
-
Run the qPCR reactions in a real-time PCR instrument.
-
-
Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene. A decrease in the expression of SREBP target genes in this compound-treated cells compared to the control indicates successful inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of SREBP cleavage in Western blot | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM). |
| Incubation time is too short. | Increase the incubation time with this compound (e.g., 36 or 48 hours). | |
| This compound solution has degraded. | Prepare a fresh stock solution of this compound in DMSO. | |
| Cell line is not responsive. | Use a cell line known to have active SREBP signaling (e.g., HepG2, certain cancer cell lines). | |
| High background in Western blot | Insufficient blocking. | Increase the blocking time to 2 hours or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Inconsistent qPCR results | Poor RNA quality. | Ensure RNA has a 260/280 ratio of ~2.0. Use a high-quality RNA extraction kit. |
| Primer inefficiency. | Validate primer efficiency by running a standard curve. Design new primers if necessary. | |
| Genomic DNA contamination. | Treat RNA samples with DNase I before cDNA synthesis. | |
| Cell death observed at high this compound concentrations | Compound toxicity. | Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations below the toxic level for your experiments. |
Visualizing the SREBP Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the SREBP signaling pathway and highlights the step at which this compound exerts its inhibitory effect.
Interpreting unexpected results with FGH10019
Welcome to the technical support center for FGH10019. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this novel SREBP inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Unexpected Result: Lack of Synergy or Antagonism with a Combination Therapeutic
Question: We are using this compound in combination with another cytotoxic agent (not docetaxel) and observe a lack of synergy, or in some cases, an antagonistic effect. Why might this be happening?
Answer: The synergistic effect of this compound with docetaxel is attributed to its ability to increase cell membrane permeability by altering its lipid composition.[1] Specifically, this compound inhibits SREBP-dependent lipogenesis, leading to a decrease in saturated fatty acids and an increase in polyunsaturated fatty acids, which facilitates the passive diffusion of docetaxel into the cell.[1]
However, this mechanism may not be beneficial for all cytotoxic agents. The efficacy of some drugs depends on active transport mechanisms or specific membrane protein interactions that could be disrupted by changes in membrane fluidity and composition. Additionally, some drugs may require a more rigid membrane for optimal interaction with their target.
Troubleshooting Guide:
| Potential Cause | Suggested Experiment | Expected Outcome if Hypothesis is Correct |
| Drug uptake mechanism is hindered by altered membrane fluidity. | Perform a cellular uptake assay for your drug of interest in the presence and absence of this compound. | Decreased intracellular concentration of your drug when co-administered with this compound. |
| The combination therapy affects a compensatory pathway. | Conduct a proteomic or transcriptomic analysis of cells treated with the single agents and the combination. | Upregulation of pro-survival or drug efflux pathways in the combination treatment group. |
| The cytotoxic agent's target is affected by lipid composition. | If the target is a membrane protein, assess its localization and activity in this compound-treated cells. | Altered localization or reduced activity of the target protein. |
Experimental Protocol: Cellular Drug Uptake Assay
-
Cell Seeding: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound (e.g., 10 µM) or vehicle control for 24-48 hours.
-
Drug Incubation: Add the cytotoxic agent of interest at a relevant concentration and incubate for a time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable buffer.
-
Quantification: Quantify the intracellular concentration of the drug using an appropriate method, such as LC-MS/MS or a fluorescent-based assay if the drug is fluorescent.
-
Data Analysis: Normalize the intracellular drug concentration to the total protein concentration of the cell lysate. Compare the uptake rates between this compound-treated and vehicle-treated cells.
Diagram: this compound Mechanism of Action
Caption: this compound inhibits the translocation of the SREBP-SCAP complex.
2. Unexpected Result: Development of Resistance to this compound
Question: After prolonged treatment with this compound, our cancer cell line has developed resistance and no longer shows a cytotoxic or cytostatic response. What are the potential mechanisms of this acquired resistance?
Answer: Acquired resistance to targeted therapies is a common phenomenon in cancer research. For an SREBP inhibitor like this compound, resistance could emerge through several mechanisms. Cells might upregulate alternative lipid synthesis pathways, enhance cholesterol uptake from the environment, or acquire mutations in the SREBP signaling pathway that bypass the inhibitory effect of this compound.
Troubleshooting Guide:
| Potential Cause | Suggested Experiment | Expected Outcome if Hypothesis is Correct |
| Upregulation of compensatory metabolic pathways. | Perform metabolic profiling (e.g., lipidomics) on sensitive and resistant cell lines. | Resistant cells show a restored lipid profile, potentially with increased levels of specific fatty acids or cholesterol. |
| Increased uptake of exogenous lipids. | Culture resistant cells in lipid-depleted serum and assess their viability in the presence of this compound. | Resistant cells show resensitization to this compound in lipid-depleted conditions. |
| Mutations in the SREBP pathway. | Sequence key genes in the SREBP pathway (e.g., SREBF1/2, SCAP) in both sensitive and resistant cells. | Identification of mutations in the resistant cell line that could affect this compound binding or protein function. |
Experimental Protocol: Lipidomics Analysis of Sensitive vs. Resistant Cells
-
Cell Culture: Culture both the parental (sensitive) and this compound-resistant cell lines under standard conditions.
-
Treatment: Treat both cell lines with this compound at the IC50 concentration for the sensitive line for 48 hours.
-
Metabolite Extraction: Harvest the cells and perform a lipid extraction using a methyl-tert-butyl ether (MTBE) based method.
-
LC-MS/MS Analysis: Analyze the lipid extracts using a high-resolution mass spectrometer coupled with liquid chromatography to identify and quantify different lipid species.
-
Data Analysis: Compare the lipid profiles of the sensitive and resistant cells, both at baseline and after this compound treatment. Look for significant differences in the levels of saturated, monounsaturated, and polyunsaturated fatty acids, as well as other lipid classes.
Diagram: Potential Resistance Mechanisms to this compound
Caption: Potential mechanisms of acquired resistance to this compound.
3. Unexpected Result: Altered Cell Morphology and Adhesion
Question: We have observed significant changes in cell morphology and adhesion after treating our cells with this compound. The cells appear more rounded and are detaching from the culture plate. Is this an expected effect?
Answer: Yes, this can be an expected, though sometimes dramatic, effect of this compound. The lipid composition of the cell membrane is a critical determinant of its physical properties, including fluidity, curvature, and the function of embedded proteins such as integrins, which are crucial for cell adhesion. By inhibiting lipogenesis and shifting the balance towards more polyunsaturated fatty acids, this compound can increase membrane fluidity.[1] This can lead to changes in cell shape and a reduction in cell-matrix adhesion.
Troubleshooting Guide:
| Potential Cause | Suggested Experiment | Expected Outcome if Hypothesis is Correct |
| Disruption of focal adhesions. | Perform immunofluorescence staining for key focal adhesion proteins (e.g., vinculin, paxillin). | Reduced number and size of focal adhesions in this compound-treated cells. |
| Altered integrin signaling. | Conduct a Western blot for phosphorylated Focal Adhesion Kinase (p-FAK) and total FAK. | Decreased ratio of p-FAK to total FAK in treated cells. |
| Changes in membrane fluidity. | Perform a fluorescence recovery after photobleaching (FRAP) experiment using a lipophilic dye. | Increased rate of fluorescence recovery, indicating higher membrane fluidity.[1] |
Experimental Protocol: Immunofluorescence for Vinculin
-
Cell Seeding: Plate cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat cells with this compound or vehicle for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking: Block non-specific binding with 1% bovine serum albumin (BSA) in PBS.
-
Primary Antibody Incubation: Incubate with a primary antibody against vinculin overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining and image using a fluorescence microscope.
-
Analysis: Quantify the number and size of focal adhesions per cell.
Diagram: this compound's Effect on Cell Adhesion
Caption: this compound alters membrane composition, affecting cell adhesion.
References
FGH10019 Technical Support Center: Enhancing In Vivo Efficacy
Welcome to the technical support center for FGH10019, a potent and orally available small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo experiments and troubleshooting common challenges to maximize its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of SREBPs, which are key transcription factors that regulate the expression of genes involved in lipid biosynthesis. By inhibiting SREBPs, this compound disrupts de novo lipogenesis. This leads to a shift in the composition of cellular membranes, making them more permeable. This increased permeability can enhance the intracellular accumulation and efficacy of co-administered therapeutic agents, such as chemotherapy drugs.[1]
Q2: What is the primary in vivo application of this compound based on current research?
Currently, the most well-documented in vivo application of this compound is in combination with the chemotherapeutic agent docetaxel for the treatment of prostate cancer.[1] In preclinical xenograft models, the co-administration of this compound with docetaxel has been shown to synergistically suppress tumor growth.[1]
Q3: Is there available in vivo monotherapy efficacy data for this compound?
Published data on the in vivo efficacy of this compound as a monotherapy is limited. One study in a PC3 prostate cancer xenograft model showed that this compound monotherapy suppressed tumor growth over a 6-week period. However, detailed quantitative data on the extent of this monotherapy effect is not provided in the available literature. For comparison, another SREBP inhibitor, fatostatin, has demonstrated growth inhibition as a single agent in prostate cancer xenograft models.[2]
Q4: What is the recommended formulation and administration route for this compound in vivo?
This compound is described as an orally available SREBP inhibitor.[1] For in vivo studies in mice, a common approach for orally administering hydrophobic small molecules is to formulate them in a suitable vehicle.
Troubleshooting Guide
This guide addresses potential issues you may encounter during your in vivo experiments with this compound and other SREBP inhibitors.
Issue 1: Suboptimal in vivo efficacy of this compound.
-
Possible Cause 1: Poor Bioavailability.
-
Solution: Optimize the formulation. Since this compound is a small molecule that is likely hydrophobic, its absorption after oral administration can be limited. Consider the following formulation strategies to enhance solubility and bioavailability:
-
Use of co-solvents: A mixture of solvents such as polyethylene glycol (PEG), propylene glycol, and water can be used.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can improve the absorption of poorly soluble drugs.[3][4][5][6]
-
Particle size reduction: Micronization or nanocrystal formulations can increase the surface area for dissolution.[3]
-
-
-
Possible Cause 2: Inadequate Dosing Regimen.
-
Solution: The pharmacokinetics of this compound in vivo have been noted as requiring optimization.[1] It is crucial to perform a dose-response study to determine the optimal dose and frequency of administration. Monitor for signs of toxicity at higher doses. In a prostate cancer xenograft model, this compound was administered orally at a dose of 20 mg/kg, three times per week.[1]
-
-
Possible Cause 3: Tumor Model Resistance.
-
Solution: The tumor microenvironment and the specific genetic background of the cancer cells can influence the response to SREBP inhibition. Consider the following:
-
Cell Line Selection: Ensure the cancer cell line used in your xenograft model has a high dependence on de novo lipogenesis.
-
Combination Therapy: The efficacy of this compound is significantly enhanced when used in combination with agents like docetaxel.[1] The mechanism of increased membrane permeability suggests that this compound could potentiate the effects of other cytotoxic drugs as well.
-
-
Issue 2: Variability in tumor growth in xenograft models.
-
Possible Cause 1: Inconsistent cell implantation.
-
Solution: Standardize the cell injection procedure. Ensure a consistent number of viable cells are injected subcutaneously in the same location for each animal. The use of Matrigel can sometimes improve tumor take-rate and consistency.
-
-
Possible Cause 2: Health status of the animals.
-
Solution: Use healthy, age-matched, and immunocompromised mice (e.g., nude or SCID) for xenograft studies. Monitor the animals closely for any signs of distress or illness that could affect tumor growth.
-
Issue 3: Unexpected toxicity or side effects.
-
Possible Cause 1: Off-target effects.
-
Solution: While this compound is designed to target SREBPs, off-target effects are always a possibility with small molecule inhibitors. If unexpected toxicity is observed, consider reducing the dose or frequency of administration. It is important to note that in the combination studies with docetaxel, no obvious toxicity was observed with this compound treatment.[1]
-
-
Possible Cause 2: Formulation vehicle toxicity.
-
Solution: Ensure that the vehicle used for drug formulation is well-tolerated by the animals at the administered volume and frequency. Conduct a vehicle-only control group to assess any potential toxicity from the formulation itself.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in Combination with Docetaxel in a PC3 Prostate Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume at 6 Weeks (mm³) | Mean Final Tumor Weight (mg) |
| Vehicle | - | ~1200 | ~1000 |
| Docetaxel | 4 mg/kg, i.p., twice a week | ~750 | ~600 |
| This compound | 20 mg/kg, oral, three times a week | ~800 | ~650 |
| This compound + Docetaxel | 20 mg/kg this compound (oral, 3x/week) + 4 mg/kg Docetaxel (i.p., 2x/week) | ~250 | ~200 |
Data adapted from a study on PC3 xenografts. The values are approximate, as read from graphical representations in the source publication.[1]
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model for Prostate Cancer
1. Cell Culture and Preparation:
- Culture human prostate cancer cells (e.g., PC3) in appropriate media and conditions until they reach 70-80% confluency.
- On the day of injection, harvest the cells using trypsin and wash them twice with sterile, serum-free media or phosphate-buffered saline (PBS).
- Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
2. Animal Handling and Cell Implantation:
- Use 6-8 week old male immunodeficient mice (e.g., athymic nude mice).
- Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
- Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse using a 27-gauge needle.
3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor the mice regularly for tumor formation.
- Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
4. Drug Formulation and Administration:
- This compound Formulation (Oral): As specific details are not available, a general approach for a hydrophobic small molecule would be to dissolve this compound in a vehicle such as a solution of 10% DMSO, 40% PEG300, and 50% sterile water, or in corn oil. The final formulation should be a clear solution or a fine suspension.
- Docetaxel Formulation (Intraperitoneal): Prepare docetaxel according to the manufacturer's instructions, typically in a vehicle of polysorbate 80 and ethanol, diluted with saline.
- Administer this compound orally (e.g., by gavage) and docetaxel by intraperitoneal (i.p.) injection according to the dosing schedule outlined in Table 1.
5. Efficacy Evaluation and Endpoint:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Visualizations
Caption: SREBP signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo xenograft study.
References
- 1. Targeting SREBP-dependent lipogenesis potentiates the anti-tumor activity of docetaxel by increasing membrane permeability and intracellular drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer efficacy of SREBP inhibitor, alone or in combination with docetaxel, in prostate cancer harboring p53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Addressing FGH10019 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the SREBP inhibitor, FGH10019, particularly in the context of overcoming resistance in cancer cells.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| 1. Inconsistent/Poor this compound Activity or Potency (IC50 > 1 µM) | - Compound Instability: this compound, as a lipophilic small molecule, may be unstable in aqueous media over long incubation periods. - Improper Storage: Incorrect storage of the compound can lead to degradation. - Cell Line Insensitivity: The cancer cell line used may have low endogenous SREBP activity or alternative lipid metabolism pathways. | - Prepare fresh this compound solutions for each experiment from a DMSO stock. Avoid repeated freeze-thaw cycles. - Store this compound stock solutions at -80°C and protect from light. - Confirm SREBP1/2 expression and activity in your cell line via Western blot or qPCR for SREBP target genes (e.g., FASN, HMGCR). Consider using a cell line known to be sensitive to SREBP inhibition. |
| 2. High Variability in Cell Viability Assays (e.g., MTT, XTT) | - Compound Precipitation: As a lipophilic compound, this compound may precipitate in serum-containing media, leading to uneven drug distribution.[1] - Interaction with Assay Reagents: Tetrazolium-based assays can be affected by reducing compounds.[2] - Changes in Cell Metabolism: Inhibition of lipogenesis can alter the metabolic state of the cells, which may affect the readout of metabolic assays like MTT.[3] | - Visually inspect wells for precipitation after adding this compound. Consider using a low percentage of serum during treatment or employing a solubilizing agent like polysorbate 20.[1] - Run a cell-free control with this compound and the assay reagent to check for direct chemical interactions. - Use a non-metabolic endpoint assay for viability, such as a crystal violet assay or a luciferase-based ATP assay, which measures total cell number or ATP content, respectively.[3] |
| 3. Unexpected Cell Morphology Changes or Cytotoxicity at Low Concentrations | - Off-Target Effects: High concentrations of SREBP inhibitors may have off-target effects.[4] - Cellular Stress Response: Inhibition of lipid synthesis can induce cellular stress, such as ER stress. | - Perform dose-response experiments to determine the optimal concentration range. - Assess markers of cellular stress (e.g., CHOP expression for ER stress) via Western blot. - Ensure the observed phenotype is consistent with SREBP pathway inhibition by rescuing the effect with supplementation of exogenous fatty acids or cholesterol. |
| 4. Difficulty in Observing Synergy with Docetaxel | - Suboptimal Dosing Ratios: The synergistic effect is often dependent on the specific ratio of the two drugs. - Incorrect Experimental Timing: The sequence and duration of drug administration can significantly impact the outcome. - Cell Line-Specific Resistance Mechanisms: The cell line may possess resistance mechanisms that are not overcome by the this compound and docetaxel combination. | - Perform a checkerboard titration with a range of concentrations for both this compound and docetaxel to identify the optimal synergistic ratio. - Test different treatment schedules, such as pre-treatment with this compound for 24-48 hours before adding docetaxel. - Characterize the resistance mechanisms in your cell line (e.g., drug efflux pump expression, microtubule alterations). |
| 5. Challenges in Interpreting Lipidomics Data | - High Biological Variability: Lipid profiles can be highly dynamic and vary between samples. - Lack of Clear Downstream Effects: Inhibition of SREBP may not always lead to a global decrease in all lipid species. | - Use a sufficient number of biological replicates to account for variability. - Focus on the ratio of saturated to unsaturated fatty acids, as this compound is known to shift this balance. - Correlate lipidomic changes with functional outcomes, such as membrane permeability and drug uptake. |
Frequently Asked Questions (FAQs)
This compound: Mechanism and Properties
Q1: What is the primary mechanism of action of this compound? A1: this compound is a potent and specific inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. It functions by inhibiting the ER-Golgi translocation of SREBPs, which prevents their proteolytic activation and subsequent nuclear translocation to activate the transcription of genes involved in lipogenesis.[5]
Q2: What is the reported IC50 of this compound? A2: The IC50 of this compound for inhibiting the maturation of SREBP-2 is approximately 1 µM in CHO-K1 cells.[5]
Q3: How does this compound increase the sensitivity of cancer cells to docetaxel? A3: By inhibiting SREBP-dependent lipogenesis, this compound alters the lipid composition of the cancer cell membrane. This leads to an increase in membrane fluidity and permeability, which in turn facilitates higher intracellular accumulation of docetaxel, enhancing its cytotoxic effects.[6]
Experimental Design and Protocols
Q4: What concentration of this compound should I use in my experiments? A4: Based on published studies, a concentration of around 5 µM this compound has been shown to be effective in combination with docetaxel in prostate cancer cell lines.[6] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: What are the key considerations for a drug synergy study with this compound and docetaxel? A5: Key considerations include:
-
Dose-response curves for single agents: Determine the IC50 for both this compound and docetaxel individually in your cell line.
-
Combination matrix: Test a range of concentrations of both drugs in combination to assess synergy across different dose levels.
-
Calculation of synergy: Use methods like the Combination Index (CI) based on the Chou-Talalay method to quantify synergy (CI < 1 indicates synergy).[7]
Q6: Can this compound affect cell proliferation on its own? A6: Yes, as a lipogenesis inhibitor, this compound can inhibit the proliferation of cancer cells that are highly dependent on de novo lipid synthesis for membrane production and signaling. The extent of this effect is cell-line dependent.
Data Interpretation and Further Steps
Q7: What are the expected changes in the lipid profile of cancer cells after this compound treatment? A7: this compound treatment is expected to decrease the levels of saturated fatty acids and increase the proportion of polyunsaturated fatty acids in the cellular lipidome. This shift is a key aspect of its mechanism for increasing membrane permeability.[6]
Q8: What are the potential off-target effects of SREBP inhibitors? A8: While this compound is a specific SREBP inhibitor, some SREBP inhibitors have been reported to have off-target effects, such as activating liver X receptors (LXR).[4] It is important to validate that the observed effects are due to SREBP inhibition, for example, by performing rescue experiments with downstream metabolites.
Q9: My cell line is resistant to the this compound/docetaxel combination. What could be the reason? A9: Resistance could be due to several factors, including:
-
Upregulation of alternative lipid uptake pathways.
-
Activation of signaling pathways that bypass the need for de novo lipogenesis.
-
Strong expression of drug efflux pumps that are not overcome by the increased membrane permeability.
-
Mutations in the SREBP pathway rendering it insensitive to inhibition.
Data Presentation
Table 1: In Vitro Efficacy of Docetaxel in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | Docetaxel IC50 (nM) | Reference |
| PC-3 | Negative | 3.72 | [8] |
| DU-145 | Negative | 4.46 | [8] |
| LNCaP | Positive | 1.13 | [8] |
Table 2: Synergistic Effect of this compound and Docetaxel on Prostate Cancer Cell Viability
| Cell Line | Treatment | Concentration | % Cell Viability (relative to control) |
| PC-3 | Docetaxel | 1 nM | ~80% |
| This compound | 5 µM | ~90% | |
| Docetaxel + this compound | 1 nM + 5 µM | ~40% | |
| C4-2 | Docetaxel | 1 nM | ~85% |
| This compound | 5 µM | ~95% | |
| Docetaxel + this compound | 1 nM + 5 µM | ~50% |
Data are approximate values derived from published graphical representations for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of Drug Synergy using the Combination Index (CI) Method
1. Materials:
-
Cancer cell line of interest (e.g., PC-3, DU-145)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Docetaxel (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
2. Procedure:
-
Single-Agent Dose-Response:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of this compound and docetaxel in separate wells.
-
Incubate for 72 hours.
-
Measure cell viability and calculate the IC50 for each drug.
-
-
Combination Treatment:
-
Based on the IC50 values, prepare a combination matrix of this compound and docetaxel at a constant ratio (e.g., based on their IC50 ratio).
-
Treat cells with the drug combinations for 72 hours.
-
Measure cell viability.
-
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Cell Membrane Permeability Assay
1. Materials:
-
Cancer cells
-
This compound
-
Fluorescein diacetate (FDA)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
2. Procedure:
-
Treat cells with this compound (e.g., 5 µM) for 48 hours.
-
Wash the cells with PBS.
-
Incubate the cells with a solution of fluorescein diacetate (FDA) in PBS. FDA is non-fluorescent but becomes fluorescent fluorescein upon cleavage by intracellular esterases.
-
After incubation, measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader. An increase in fluorescence in this compound-treated cells compared to control cells indicates increased membrane permeability.
Protocol 3: Lipid Extraction and Analysis (Lipidomics)
1. Materials:
-
Cancer cells treated with or without this compound
-
Methanol, Chloroform, Water (for extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) system
2. Procedure:
-
Harvest and wash the treated and control cells.
-
Perform a Bligh-Dyer lipid extraction using a methanol:chloroform:water solvent system.
-
Separate the lipid-containing organic phase.
-
Dry the lipid extract under nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS analysis.
-
Analyze the lipid species by LC-MS.
-
Process the data using lipidomics software to identify and quantify different lipid species. Pay close attention to the relative abundance of saturated and polyunsaturated fatty acyl chains.
Mandatory Visualization
SREBP Signaling Pathway and this compound Inhibition
Caption: SREBP signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Synergy Analysis
Caption: Workflow for determining the synergistic effects of this compound and docetaxel.
Mechanism of this compound-Induced Docetaxel Sensitization
Caption: Logical flow of this compound's mechanism to enhance docetaxel sensitivity.
References
- 1. Validation Cytotoxicity Assay for Lipophilic Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 細胞活力與增殖測試 [sigmaaldrich.com]
- 4. tmrjournals.com [tmrjournals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Prostate Cancer Therapy Using Docetaxel and Formononetin Combination: Hyaluronic Acid and Epidermal Growth Factor Receptor Targeted Peptide Dual Ligands Modified Binary Nanoparticles to Facilitate the in vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
FGH10019 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the SREBP inhibitor, FGH10019. The information is tailored for scientists and professionals in drug development engaged in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and orally available small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). Its primary mechanism of action is the suppression of SREBP-dependent lipogenesis. This inhibition leads to a shift in the cellular lipid composition, characterized by a decrease in saturated fatty acids and an increase in polyunsaturated fatty acids. This alteration in the lipidome results in increased membrane permeability.
Q2: What is the IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for inhibiting the activation of SREBPs is approximately 1 μM.
Q3: In what research areas is this compound commonly used?
A3: this compound is primarily utilized in cancer research, particularly in studies investigating the role of lipid metabolism in tumor growth and drug resistance. For instance, it has been shown to enhance the efficacy of chemotherapeutic agents like docetaxel in prostate cancer models by increasing intracellular drug accumulation.[1]
Q4: How should this compound be stored and handled?
A4: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the powder at -20°C. Solutions of this compound are noted to be unstable and should be prepared fresh for each experiment. If repackaging is necessary, it should be done upon receipt.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Possible Cause 1: Inconsistent this compound Activity
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Due to the instability of the compound in solution, using freshly prepared solutions is critical for reproducibility.
Possible Cause 2: Cell Seeding Density
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating and create a cell suspension that is homogenous. Variations in cell number will lead to significant differences in viability readouts.
Possible Cause 3: Edge Effects in Multi-well Plates
-
Solution: To minimize edge effects, where wells on the perimeter of the plate behave differently due to evaporation, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.
Issue 2: Inconsistent Inhibition of SREBP Cleavage Observed by Western Blot
Possible Cause 1: Suboptimal Antibody Performance
-
Solution: Use an antibody specifically validated for detecting the precursor and cleaved (nuclear) forms of SREBP-1 and SREBP-2. Titrate the primary antibody to determine the optimal concentration. Ensure the secondary antibody is appropriate for the primary antibody and is used at the recommended dilution.
Possible Cause 2: Inefficient Nuclear Extraction
-
Solution: The cleaved, active form of SREBP is located in the nucleus. Use a high-quality nuclear extraction kit or a well-validated protocol to efficiently separate nuclear and cytoplasmic fractions. Incomplete separation will lead to inaccurate quantification of cleaved SREBP.
Possible Cause 3: Protein Degradation
-
Solution: Perform all protein extraction steps on ice and use protease and phosphatase inhibitor cocktails in your lysis buffers to prevent degradation of SREBP.
Issue 3: Unexpected Results in Lipogenesis Assays
Possible Cause 1: Variability in Lipid Extraction
-
Solution: Use a standardized lipid extraction protocol, such as the Bligh-Dyer or Folch method, and be consistent with solvent volumes and incubation times. Incomplete or variable extraction will lead to inconsistent quantification of lipids.
Possible Cause 2: Fluctuation in Isotope Incorporation
-
Solution: When using radiolabeled precursors (e.g., ¹⁴C-acetate), ensure that the specific activity of the isotope is consistent across experiments. The duration of labeling should also be strictly controlled.
Quantitative Data Summary
The following tables summarize quantitative data from a study investigating the effects of this compound in combination with docetaxel on prostate cancer cells.[1][2][3]
Table 1: Effect of this compound on Cell Viability of Prostate Cancer Cell Lines
| Cell Line | Treatment (72h) | Relative Cell Viability (%) |
| C4-2 | Vehicle | 100 |
| 1 nM Docetaxel | ~80 | |
| 5 µM this compound | ~90 | |
| Combination | ~50 | |
| 22RV1 | Vehicle | 100 |
| 1 nM Docetaxel | ~85 | |
| 5 µM this compound | ~95 | |
| Combination | ~60 | |
| PC3 | Vehicle | 100 |
| 1 nM Docetaxel | ~90 | |
| 5 µM this compound | ~95 | |
| Combination | ~65 | |
| DU145 | Vehicle | 100 |
| 1 nM Docetaxel | ~95 | |
| 5 µM this compound | ~100 | |
| Combination | ~75 |
Table 2: In Vivo Efficacy of this compound in a PC3 Xenograft Model [3]
| Treatment Group | Dosing Regimen | Final Tumor Weight (mg) |
| Vehicle | - | ~1000 |
| Docetaxel | 4 mg/kg, i.p., twice a week | ~600 |
| This compound | 20 mg/kg, oral, three times a week | ~750 |
| Combination | Docetaxel + this compound | ~250 |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Plate prostate cancer cells (e.g., C4-2, PC3) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare fresh solutions of this compound and/or other test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control wells to determine the relative cell viability.
Protocol 2: Western Blot for SREBP Cleavage
-
Cell Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound or vehicle for the desired time.
-
Cell Lysis and Fractionation: Wash the cells with ice-cold PBS. Lyse the cells and separate the nuclear and cytoplasmic fractions using a nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SREBP-1 or SREBP-2 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for the precursor and cleaved forms of SREBP. Use a loading control (e.g., Lamin B1 for the nuclear fraction and β-actin for the cytoplasmic fraction) to normalize the data.
Visualizations
Caption: SREBP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing cell viability with this compound.
Caption: Workflow for Western blot analysis of SREBP cleavage.
References
Validation & Comparative
A Head-to-Head Comparison of SREBP Inhibitors: FGH10019 vs. Fatostatin
In the landscape of metabolic disease and cancer research, the inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs) has emerged as a promising therapeutic strategy. SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids, processes often dysregulated in various pathologies. This guide provides a detailed comparison of two prominent SREBP inhibitors, FGH10019 and fatostatin, for researchers, scientists, and drug development professionals.
Mechanism of Action and Potency
Both this compound and fatostatin target the SREBP activation pathway, albeit with differing potencies. Fatostatin, a well-characterized diarylthiazole derivative, functions by binding to the SREBP cleavage-activating protein (SCAP). This interaction prevents the translocation of the SREBP-SCAP complex from the endoplasmic reticulum (ER) to the Golgi apparatus, a critical step for SREBP activation.[1][2][3] this compound is reported to be an improved derivative of fatostatin, suggesting a similar mechanism of action focused on inhibiting SREBP-1 and SREBP-2.[2][4]
Quantitative data highlights a key difference in the efficacy of these two compounds. This compound demonstrates significantly higher potency in inhibiting SREBP, with a reported half-maximal inhibitory concentration (IC50) of approximately 1 µM. In contrast, the IC50 for fatostatin varies across different cell lines, generally ranging from 2.5 µM to 10.4 µM.[1][5]
Comparative Performance Data
The following table summarizes the key quantitative parameters for this compound and fatostatin based on available preclinical data.
| Parameter | This compound | Fatostatin | Reference |
| Target | SREBP-1 and SREBP-2 | SREBP-1 and SREBP-2 | [4] |
| Mechanism of Action | Inhibition of SREBP translocation (presumed similar to fatostatin) | Binds to SCAP, inhibiting ER-to-Golgi translocation of SREBPs | [1][2][3] |
| IC50 (SREBP inhibition) | ~1 µM | 2.5 - 10.4 µM (cell line dependent) | [1][5] |
| Reported In Vivo Efficacy | Orally available, enhances docetaxel-induced cytotoxicity in prostate cancer models | Reduces adiposity, ameliorates fatty liver, and lowers hyperglycemia in ob/ob mice; suppresses tumor growth in various cancer models | [6][7][8] |
| Known Off-Target Effects | Not extensively reported | Can inhibit general ER-to-Golgi transport in a SCAP-independent manner | [1][3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of these inhibitors and the experimental approaches to their characterization, the following diagrams are provided.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of SREBP inhibitors.
SREBP Cleavage Assay (Western Blot)
Objective: To determine the effect of inhibitors on the proteolytic processing of SREBP.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, HepG2) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or fatostatin for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.
-
Nuclear and Cytoplasmic Fractionation (Optional): To specifically analyze the nuclear form of SREBP, perform nuclear and cytoplasmic extraction using a commercial kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SREBP-1 or SREBP-2 overnight at 4°C. The antibody should detect both the precursor (~125 kDa) and the cleaved, nuclear form (~68 kDa).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The inhibition of SREBP cleavage is indicated by a decrease in the intensity of the ~68 kDa band (nuclear SREBP) and a potential increase in the ~125 kDa band (precursor SREBP).
SREBP Transcriptional Activity Assay (Luciferase Reporter Assay)
Objective: To quantify the effect of inhibitors on the transcriptional activity of SREBP.[9][10]
Methodology:
-
Cell Culture and Transfection:
-
Inhibitor Treatment: After transfection (e.g., 24 hours), replace the medium with fresh medium containing different concentrations of this compound or fatostatin.
-
Cell Lysis: After the desired treatment period (e.g., 24-48 hours), wash the cells with PBS and lyse them using the lysis buffer provided with a dual-luciferase assay kit.
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly luciferase activity.
-
Subsequently, measure the Renilla luciferase activity in the same well.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A decrease in the normalized luciferase activity in treated cells compared to control cells indicates inhibition of SREBP transcriptional activity.[9]
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
Objective: To measure the effect of inhibitors on the mRNA levels of SREBP target genes.[5][11]
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound or fatostatin as described above.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.[12]
-
qPCR:
-
Prepare a qPCR reaction mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target genes (e.g., FASN, HMGCR, LDLR) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. A decrease in the relative mRNA levels in treated cells indicates inhibition of SREBP-mediated gene transcription.
Lipid Accumulation Assay (Oil Red O Staining)
Objective: To visualize and quantify the effect of inhibitors on intracellular neutral lipid accumulation.[13][14][15][16]
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound or fatostatin.
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin in PBS for at least 1 hour.[15]
-
-
Staining:
-
Washing and Counterstaining:
-
Visualization: Mount the coverslips on microscope slides and visualize the lipid droplets (stained red) under a light microscope.
-
Quantification (Optional):
Conclusion
Both this compound and fatostatin are valuable tools for studying the role of SREBP in various biological processes. The available data suggests that this compound is a more potent inhibitor of SREBP than fatostatin. However, the potential for off-target effects, particularly with fatostatin's known impact on general ER-to-Golgi transport, should be considered when interpreting experimental results. The choice between these inhibitors will depend on the specific experimental context, including the desired potency and the importance of minimizing off-target effects. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of each compound for preclinical and potential therapeutic applications.
References
- 1. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FGH-10019 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Fatostatin displays high antitumor activity in prostate cancer by blocking SREBP-regulated metabolic pathways and androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatostatin promotes anti-tumor immunity by reducing SREBP2 mediated cholesterol metabolism in tumor-infiltrating T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of the sterol regulatory element-binding protein mRNA in mononuclear blood cells by competitive RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
Validating FGH10019 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FGH10019, a novel inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), with alternative compounds. It details experimental methodologies for validating target engagement in a cellular context, presents available quantitative data for comparison, and outlines potential off-target effects.
Introduction to this compound and its Target
This compound is a small molecule inhibitor targeting SREBP-1 and SREBP-2, key transcription factors that regulate the expression of genes involved in lipid biosynthesis and uptake. By inhibiting the activation of SREBPs, this compound effectively downregulates lipogenesis, making it a valuable tool for studying lipid metabolism and a potential therapeutic agent in diseases characterized by dysregulated lipid synthesis, such as cancer and metabolic disorders. Validating the direct interaction of this compound with its intended target in the complex cellular environment is crucial for confirming its mechanism of action and for the development of more potent and specific inhibitors.
Comparative Analysis of SREBP and FASN Inhibitors
This section compares this compound with other known inhibitors of the lipogenic pathway. While direct head-to-head comparative studies are limited, the following table summarizes reported IC50 values from various studies. It is important to note that these values may not be directly comparable due to differing experimental conditions.
| Compound | Target(s) | Reported IC50 | Cell Line(s) | Reference(s) |
| This compound | SREBP-1, SREBP-2 | 9-22 µM (cell viability) | Prostate cancer cell lines | [1] |
| Fatostatin | SREBP (SCAP) | ~2.11 µM (cell viability), 5.6 µM (SREBP2 activation) | HeLa, CHO-K1 | [2] |
| C75 | Fatty Acid Synthase (FASN) | 35 µM | PC3 (prostate cancer) | [3][4][5] |
| Orlistat | Lipases, FASN | ~1-3 µM (cell proliferation) | HUVEC | [6] |
Note: The IC50 values are context-dependent and can vary based on the cell line, assay type, and experimental conditions.
Key Methodologies for Validating Target Engagement
Directly demonstrating that a compound engages its intended target within a cell is a critical step in drug development. The following sections detail key experimental protocols to validate the target engagement of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a physiological context. It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Protocol: CETSA for SREBP
SREBP is a membrane-associated protein, which requires modifications to the standard CETSA protocol, primarily in the lysis step.
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., HEK293T, HepG2) to 70-80% confluency.
-
Treat cells with this compound or a vehicle control (e.g., DMSO) at various concentrations for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heating Step:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 37°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by adding a lysis buffer containing a non-ionic detergent (e.g., 0.4% NP-40 or similar) to solubilize membrane proteins. The optimal detergent and concentration should be determined empirically.
-
Incubate on ice for 20-30 minutes with gentle agitation.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the presence of SREBP in the soluble fractions by Western blotting.
-
Workflow for CETSA
CETSA workflow for assessing SREBP thermal stability.
Western Blotting for SREBP Cleavage
A direct downstream indicator of SREBP inhibition is the reduction of its cleavage and subsequent nuclear translocation. This can be assessed by quantifying the precursor and mature forms of SREBP via Western blotting.
Experimental Protocol: Western Blot for SREBP
-
Cell Lysis and Nuclear/Cytoplasmic Fractionation:
-
Treat cells with this compound or control compounds.
-
Harvest cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
Alternatively, for whole-cell lysates, use a suitable lysis buffer (e.g., RIPA buffer).
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the N-terminal domain of SREBP, which detects both the precursor (~125 kDa) and the mature nuclear form (~68 kDa).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the mature SREBP form to a loading control (e.g., Lamin B1 for nuclear extracts or GAPDH for cytoplasmic/whole-cell extracts).
-
SREBP Activation and Inhibition Pathway
Simplified SREBP signaling and this compound inhibition.
Downstream Functional Assay: Lipid Droplet Staining
Inhibition of SREBP is expected to decrease de novo lipogenesis, leading to a reduction in the number and/or size of intracellular lipid droplets. This can be visualized and quantified using fluorescent dyes.
Experimental Protocol: BODIPY Staining for Lipid Droplets
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound, a positive control (e.g., a known FASN inhibitor), and a vehicle control. To induce lipid droplet formation, cells can be incubated with oleic acid.
-
-
Staining:
-
Wash the cells with PBS.
-
Incubate the cells with a working solution of BODIPY 493/503 (e.g., 1-2 µg/mL in PBS) for 15-30 minutes at 37°C, protected from light[3].
-
Wash the cells twice with PBS.
-
-
Fixation and Mounting:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Quantification:
Workflow for Lipid Droplet Quantification
Workflow for quantifying lipid droplets in cells.
Considerations for Off-Target Effects
While this compound is designed to be a specific SREBP inhibitor, it is essential to evaluate potential off-target effects. Some SREBP inhibitors, like Fatostatin, have been reported to have SCAP-independent effects on cell growth, possibly through a general inhibition of ER-to-Golgi transport[8][9]. A comprehensive selectivity profiling of this compound against a panel of related and unrelated targets is recommended to fully characterize its specificity.
Conclusion
Validating the cellular target engagement of this compound is a multi-faceted process that requires a combination of biophysical, biochemical, and functional assays. This guide provides a framework for comparing this compound with other lipogenesis inhibitors and details key experimental protocols for robust target validation. By employing these methods, researchers can gain a deeper understanding of the mechanism of action of this compound and accelerate the development of novel therapeutics targeting lipid metabolism.
References
- 1. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying Lipid Droplet Area with ImageJ [leighhenderson.github.io]
- 4. Lipid droplet quantification based on iterative image processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid droplet staining and quantification [bio-protocol.org]
- 6. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pelagobio.com [pelagobio.com]
FGH10019: A Putative Efficacy Comparison with Established Metabolic Disease Drugs
A guide for researchers, scientists, and drug development professionals.
Disclaimer: There is currently no direct comparative experimental data from preclinical or clinical trials evaluating the efficacy of FGH10019 against established drugs for metabolic diseases such as nonalcoholic steatohepatitis (NASH). This guide provides a putative comparison based on the distinct mechanisms of action of this compound as a Sterol Regulatory Element-Binding Protein (SREBP) inhibitor and established or emerging therapies for metabolic diseases. The experimental data presented for established drugs is based on published clinical trial results.
Introduction
Metabolic diseases, including nonalcoholic steatohepatitis (NASH), represent a significant and growing global health challenge. The recent FDA approval of the first drug specifically for NASH heralds a new era in the treatment of this condition. This compound, a potent SREBP inhibitor, presents a novel therapeutic approach by targeting the master regulators of lipid homeostasis. This guide aims to provide a comparative overview of the potential efficacy of this compound in the context of current and emerging treatments for metabolic diseases, with a focus on NASH.
Mechanism of Action: A Comparative Overview
The therapeutic landscape for NASH is evolving, with different drugs targeting distinct pathological pathways. Understanding these mechanisms is crucial for evaluating their potential efficacy and identifying patient populations that may benefit most.
This compound: SREBP Inhibition
This compound is an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), specifically SREBF1 and SREBP-2. SREBPs are transcription factors that play a central role in regulating the synthesis of cholesterol and fatty acids. In metabolic diseases like NASH, the SREBP pathway is often dysregulated, leading to excessive lipid accumulation in the liver (steatosis), a hallmark of the disease. By inhibiting SREBP activation, this compound has the potential to directly reduce hepatic de novo lipogenesis, thereby addressing a primary driver of NASH pathogenesis.
Rezdiffra (resmetirom): Thyroid Hormone Receptor-β Agonism
Rezdiffra is a once-daily, oral, liver-directed selective thyroid hormone receptor-beta (THR-β) agonist. The THR-β receptor is predominantly expressed in the liver and plays a key role in lipid metabolism. In NASH, there is a relative intrahepatic hypothyroidism. By selectively activating THR-β in the liver, Rezdiffra increases hepatic fat metabolism and reduces lipotoxicity, leading to the resolution of steatohepatitis and improvement in fibrosis.
GLP-1 Receptor Agonists (e.g., Semaglutide)
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of drugs initially developed for type 2 diabetes that have shown significant efficacy in weight management and are being investigated for NASH. These agents mimic the action of the endogenous hormone GLP-1, leading to glucose-dependent insulin secretion, suppression of glucagon secretion, delayed gastric emptying, and promotion of satiety. Their beneficial effects in NASH are thought to be primarily driven by weight loss, which reduces insulin resistance and hepatic fat.
Putative Comparative Efficacy and Data Presentation
The following table provides a high-level, putative comparison of this compound with established and emerging drugs for metabolic diseases, based on their mechanisms of action and available clinical data for the latter.
| Feature | This compound (SREBP Inhibitor) | Rezdiffra (THR-β Agonist) | GLP-1 Receptor Agonists | Pioglitazone | Vitamin E |
| Primary Target | SREBP-1 and SREBP-2 | Thyroid Hormone Receptor-β | GLP-1 Receptor | PPAR-γ | Antioxidant |
| Mechanism of Action | Inhibition of de novo lipogenesis | Increased hepatic fat metabolism | Systemic effects leading to weight loss and improved insulin sensitivity | Insulin sensitizer | Reduction of oxidative stress |
| Key Efficacy Endpoint (Clinical Trials) | Not yet established for NASH | NASH resolution with no worsening of fibrosis; Fibrosis improvement of ≥1 stage with no worsening of NASH | NASH resolution with no worsening of fibrosis | Improvement in steatosis and inflammation | Improvement in steatosis and inflammation |
| Reported Efficacy (NASH Resolution) | Data not available | ~26-30% of patients | ~59% of patients (in a phase 2 trial) | Modest | Modest |
| Reported Efficacy (Fibrosis Improvement) | Data not available | ~24-26% of patients | Not consistently demonstrated as a primary outcome | Not significant | Not significant |
| Potential Advantages | Direct targeting of a key driver of steatosis | First FDA-approved drug for NASH; improves fibrosis | Significant weight loss; established cardiovascular benefits in diabetes | Improves insulin sensitivity | Generally well-tolerated |
| Potential Disadvantages | Long-term safety and efficacy in metabolic diseases unknown | Potential for off-target effects; requires monitoring of liver enzymes | Gastrointestinal side effects; injectable administration (mostly) | Weight gain, fluid retention, bone fractures | Potential for increased all-cause mortality at high doses |
Experimental Protocols
Standardized experimental protocols are critical for evaluating and comparing the efficacy of novel therapeutics for NASH. Key methodologies employed in clinical trials include:
Liver Biopsy and Histological Assessment
Liver biopsy remains the gold standard for the diagnosis and staging of NASH and for assessing treatment response in clinical trials.
-
Procedure: A percutaneous liver biopsy is performed to obtain a tissue sample of adequate length (typically >1.5 cm) and containing a sufficient number of portal tracts (ideally >10).
-
Histological Scoring: The NAFLD Activity Score (NAS) is a composite score used to grade disease activity, assessing steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A diagnosis of NASH is typically made when a patient has a score of at least 1 in each of these components. Fibrosis is staged separately on a scale of 0 (no fibrosis) to 4 (cirrhosis).
-
Primary Endpoints in Clinical Trials:
-
NASH Resolution: Defined as a NAS of 0-1 for inflammation and 0 for ballooning, with no worsening of fibrosis.
-
Fibrosis Improvement: A decrease of at least one stage in the fibrosis score with no worsening of NASH.
-
Non-Invasive Tests (NITs)
While liver biopsy is the standard, non-invasive methods are increasingly used for screening and monitoring. These include:
-
Imaging Techniques: Transient elastography (FibroScan) to measure liver stiffness as an indicator of fibrosis, and magnetic resonance imaging proton density fat fraction (MRI-PDFF) to quantify hepatic steatosis.
-
Serum Biomarkers: Panels of blood-based markers (e.g., FIB-4, ELF score) that can help predict the presence of advanced fibrosis.
Conclusion
This compound, with its direct mechanism of inhibiting de novo lipogenesis through SREBP, represents a promising and mechanistically distinct approach to the treatment of metabolic diseases like NASH. While direct comparative efficacy data against approved and emerging therapies such as Rezdiffra and GLP-1 receptor agonists are lacking, its targeted approach to a fundamental driver of steatosis warrants further investigation. Future preclinical and clinical studies will be essential to elucidate the therapeutic potential of this compound and to determine its place in the evolving treatment paradigm for NASH and other metabolic disorders. The comparison provided in this guide is intended to offer a framework for understanding the potential of this compound based on its novel mechanism of action.
Cross-validation of FGH10019 effects in different cell lines
For Researchers, Scientists, and Drug Development Professionals
FGH10019 has emerged as a novel and potent inhibitor of Sterol Regulatory Element-Binding Protein (SREBP), a key transcription factor regulating cellular lipogenesis. This guide provides a comparative analysis of the effects of this compound across different cell lines, supported by experimental data and detailed protocols to facilitate further research and development.
Performance Comparison of this compound in Prostate Cancer Cell Lines
This compound has demonstrated significant anti-proliferative effects in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined in several studies. The available data primarily focuses on prostate cancer cell lines, highlighting the compound's potential in this therapeutic area.
| Cell Line | Cancer Type | IC50 of this compound (µM) | Reference |
| C4-2 | Prostate Cancer | 5 | [1] |
| 22RV1 | Prostate Cancer | 5 | [1] |
| PC3 | Prostate Cancer | 5 | [1] |
| DU145 | Prostate Cancer | 5 | [1] |
SREBP Signaling Pathway and this compound's Mechanism of Action
This compound exerts its effects by inhibiting the SREBP signaling pathway. Under normal conditions, SREBPs are inactive and reside in the endoplasmic reticulum (ER) in a complex with SREBP-cleavage activating protein (SCAP). When cellular sterol levels are low, the SREBP-SCAP complex translocates to the Golgi apparatus. In the Golgi, SREBP is cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the N-terminal active domain. This active fragment then translocates to the nucleus and binds to sterol regulatory elements (SREs) on target genes, activating the transcription of genes involved in cholesterol and fatty acid synthesis. This compound is believed to interfere with the translocation of the SREBP-SCAP complex from the ER to the Golgi, thereby preventing SREBP activation and subsequent lipogenesis.
SREBP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay
This protocol is adapted from studies investigating the effect of this compound on prostate cancer cell lines[1].
Materials:
-
Prostate cancer cell lines (e.g., C4-2, 22RV1, PC3, DU145)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar ATP-based assay
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
ATP Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Experimental workflow for determining the IC50 of this compound.
References
FGH10019: A Comparative Analysis Against Leading Lipid-Lowering Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid-lowering therapeutics, the quest for novel mechanisms of action that can complement or surpass existing treatments is paramount. This guide provides a comparative overview of FGH10019, an investigational inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), against established classes of lipid-lowering agents: statins, fibrates, and PCSK9 inhibitors. This analysis is based on publicly available preclinical data, focusing on mechanisms of action, and where available, in vivo efficacy.
Executive Summary
This compound represents a novel approach to lipid management by directly targeting the master regulators of lipid biosynthesis, the SREBPs. While preclinical in vivo data on its specific effects on plasma lipid profiles remain limited in the public domain, its mechanism of action suggests a broad impact on both cholesterol and fatty acid synthesis. In contrast, statins, fibrates, and PCSK9 inhibitors are well-characterized agents with extensive clinical data supporting their efficacy in lowering plasma lipids, primarily cholesterol, through distinct and well-established pathways.
Mechanism of Action: A Head-to-Head Comparison
The fundamental difference between this compound and other lipid-lowering agents lies in their primary molecular targets.
This compound: As an SREBP inhibitor, this compound is designed to block the activation of SREBP-1 and SREBP-2.[1] These transcription factors control the expression of numerous genes involved in the synthesis of cholesterol, fatty acids, and triglycerides.[2] By inhibiting SREBPs, this compound has the potential to comprehensively suppress the production of all major lipid classes.
Statins (e.g., Atorvastatin): Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3] This inhibition leads to a reduction in intracellular cholesterol levels in the liver, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.
Fibrates (e.g., Fenofibrate): Fibrates act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid and lipoprotein metabolism.[4] Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation and lipoprotein lipase activity, resulting in decreased plasma triglycerides and a modest increase in HDL cholesterol.[5]
PCSK9 Inhibitors (e.g., Alirocumab): These are monoclonal antibodies that bind to and inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9).[6] PCSK9 is a protein that promotes the degradation of LDL receptors. By inhibiting PCSK9, these agents increase the number of LDL receptors on the surface of liver cells, thereby enhancing the clearance of LDL cholesterol from the bloodstream.[7]
Preclinical In Vivo Data: A Comparative Table
Direct comparative studies of this compound with other lipid-lowering agents are not yet available in the public literature. The following table summarizes representative preclinical data for the comparator agents in mouse models of hyperlipidemia. It is important to note that experimental conditions, including the mouse model, diet, drug dosage, and duration of treatment, vary between studies, making direct cross-study comparisons challenging.
| Agent | Mouse Model | Treatment Details | % Change in Total Cholesterol | % Change in Triglycerides | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Fatostatin (SREBP Inhibitor) | C57BL/6J mice on Western-type diet | 4-week treatment | Reduced | Reduced | [8] |
| Atorvastatin | APOE3-Leiden.CETP mice on Western-type diet | 4.5 mg/kg/day for 32 weeks | -43% | -44% | [9] |
| Fenofibrate | ob/ob mice on high-fat diet | 20 mg/kg/day for 13 weeks | No significant effect | -21.0% | [10][11] |
| Alirocumab | APOE3-Leiden.CETP mice on Western-type diet | 10 mg/kg, weekly for 18 weeks | -46% | -39% | [6][7] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by each class of lipid-lowering agent.
Caption: Mechanism of action of this compound, an SREBP inhibitor.
Caption: Mechanism of action of Statins.
Caption: Mechanism of action of Fibrates.
Caption: Mechanism of action of PCSK9 Inhibitors.
Experimental Protocols
The following are generalized experimental protocols for evaluating lipid-lowering agents in preclinical mouse models, based on common practices in the field.
1. Animal Model and Diet-Induced Hyperlipidemia
-
Animal Model: Male C57BL/6J mice, APOE*3-Leiden.CETP mice, or ob/ob mice are commonly used. Animals are typically 8-12 weeks of age at the start of the study.
-
Acclimation: Animals are acclimated for at least one week to the housing conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Induction of Hyperlipidemia: To induce hyperlipidemia, mice are switched to a high-fat diet (HFD) or a Western-type diet (WTD), typically containing 40-60% of calories from fat and often supplemented with cholesterol (e.g., 0.25-1.25%). The diet is administered for a period of 4-12 weeks to establish a hyperlipidemic phenotype.
2. Dosing and Administration
-
Vehicle Control: A control group receives the vehicle used to dissolve or suspend the test compounds (e.g., corn oil, carboxymethylcellulose).
-
Test Compounds:
-
This compound: Based on related SREBP inhibitor studies, a potential oral gavage dose could be in the range of 10-30 mg/kg/day.
-
Atorvastatin: Typically administered via oral gavage or mixed in the diet at doses ranging from 3.6 to 10 mg/kg/day.[9][12]
-
Fenofibrate: Administered via oral gavage or in the diet at doses ranging from 20 to 100 mg/kg/day.[5][10]
-
Alirocumab: Administered via subcutaneous injection, typically at doses of 3-10 mg/kg once weekly.[6][7]
-
-
Duration of Treatment: Treatment duration can range from 4 to 32 weeks, depending on the study objectives.
3. Blood and Tissue Collection and Analysis
-
Blood Sampling: Blood samples are collected at baseline and at specified time points throughout the study, and at the terminal point. Blood is typically collected via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation.
-
Lipid Profile Analysis: Plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using commercially available enzymatic kits.
-
Tissue Analysis: At the end of the study, animals are euthanized, and tissues such as the liver and aorta are collected for histological analysis (e.g., Oil Red O staining for lipid accumulation) and gene expression analysis (e.g., qPCR for lipid metabolism-related genes).
4. Statistical Analysis
Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance between groups is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is generally considered statistically significant.
Conclusion and Future Directions
This compound, with its unique mechanism of targeting SREBPs, holds promise as a novel lipid-lowering agent. Its ability to potentially inhibit both cholesterol and fatty acid synthesis pathways simultaneously could offer a comprehensive approach to managing complex dyslipidemias. However, the lack of publicly available in vivo data on its effects on plasma lipid profiles makes a direct comparison with established agents like statins, fibrates, and PCSK9 inhibitors speculative at this stage.
Future preclinical studies are needed to elucidate the in vivo efficacy of this compound in relevant animal models of hyperlipidemia. Head-to-head comparison studies with existing therapies will be crucial to determine its relative potency and potential advantages. Furthermore, long-term safety and tolerability studies will be essential for its progression into clinical development. For researchers and drug development professionals, this compound represents an exciting new frontier in the ongoing effort to combat cardiovascular disease through effective lipid management.
References
- 1. Targeting SREBP-dependent lipogenesis potentiates the anti-tumor activity of docetaxel by increasing membrane permeability and intracellular drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Atorvastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenofibrate Regulates Visceral Obesity and Nonalcoholic Steatohepatitis in Obese Female Ovariectomized C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenofibrate regulates obesity and lipid metabolism with sexual dimorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness and safety of the SREBP1/2 inhibitor, fatostatin, in a preclinical model of metabolic dysfunction-associated steatotic liver disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a potent FKBP38 agonist that ameliorates HFD-induced hyperlipidemia via mTOR/P70S6K/SREBPs pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alirocumab, evinacumab, and atorvastatin triple therapy regresses plaque lesions and improves lesion composition in mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of FGH10019's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FGH10019, a novel inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), with other molecules targeting the same pathway. The information presented is collated from publicly available experimental data to assist in the independent verification of this compound's mechanism of action.
Comparative Analysis of SREBP Inhibitors
This compound is an orally available small molecule that suppresses SREBP-dependent lipogenesis.[1][2][3] This mechanism involves altering the cellular lipid composition, leading to increased membrane permeability and enhanced efficacy of chemotherapeutic agents like docetaxel in prostate cancer cells.[1][2][3] For a comprehensive evaluation, its performance metrics are compared with other known SREBP inhibitors.
Table 1: Quantitative Data on SREBP Inhibitors
| Compound | Target | Cell Line(s) | IC50 | Observed Effects | Reference(s) |
| This compound | SREBP Activation | C4-2, 22RV1, PC3, DU145 (Prostate Cancer) | 1 µM | Enhances docetaxel-induced cytotoxicity; Increases membrane permeability; Shifts lipid composition towards polyunsaturated fats. | [4] |
| Fatostatin | SREBP Activation (binds SCAP) | DU145 (Prostate Cancer), T-ALL cell lines, Breast Cancer cell lines | ~0.1 µM (DU145) | Inhibits androgen-independent prostate cancer cell proliferation; Induces G2/M cell cycle arrest and apoptosis; Lowers hyperglycemia in ob/ob mice. | [5][6] |
| Betulin | SREBP Pathway | A549 (Non-small cell lung cancer) | Not specified | Enhances gefitinib sensitivity; Decreases cell membrane fluidity. | [2] |
| 25-hydroxycholesterol (25-HC) | SREBP Pathway | Not specified | Not specified | Enhances gefitinib sensitivity in NSCLC cells. | [2][7] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of the published findings. Below are protocols for key experiments typically used to characterize SREBP inhibitors.
Cell Viability Assay
This protocol is used to assess the effect of SREBP inhibitors on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., C4-2, PC3) in 96-well plates at a density of 3 x 10^4 cells/well and culture overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the SREBP inhibitor (e.g., this compound, Fatostatin) with or without a combination drug (e.g., docetaxel) for the desired duration (e.g., 72 hours).
-
Viability Assessment: Utilize a cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or MTS assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to vehicle-treated control cells to determine the percentage of viable cells and calculate IC50 values.
Immunoblotting for SREBP Pathway Proteins
This protocol is for analyzing the expression levels of key proteins in the SREBP pathway.
-
Cell Lysis: Treat cells with the SREBP inhibitor for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SREBP-1, SREBP-2, or other relevant proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry (FACS) Analysis for Apoptosis
This protocol allows for the quantification of apoptotic cells following treatment with SREBP inhibitors.
-
Cell Treatment and Collection: Treat cells with the compound of interest for the desired time. Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8][9]
-
FACS Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.
Visualizing the Mechanism of Action
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows involved in the verification of this compound's mechanism of action.
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for verifying this compound's effects.
Caption: Logical flow of this compound's therapeutic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. protocols.io [protocols.io]
- 4. abcam.com [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SREBPs as the potential target for solving the polypharmacy dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. docs.abcam.com [docs.abcam.com]
A Comparative Analysis of FGH10019 and Other FASN Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of FGH10019, an indirect inhibitor of Fatty Acid Synthase (FASN), and other prominent direct FASN inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical cancer research programs. We will delve into the distinct mechanisms of action, comparative efficacy, and the signaling pathways modulated by these compounds, supported by experimental data.
Introduction: Targeting Lipogenesis in Cancer
Cancer cells exhibit a reprogrammed metabolism characterized by increased de novo lipogenesis to support rapid proliferation, membrane synthesis, and signaling molecule production. Fatty Acid Synthase (FASN), the key enzyme in this pathway, has emerged as a promising therapeutic target. Inhibition of FASN can lead to cancer cell cycle arrest and apoptosis. This guide compares the SREBP inhibitor this compound with a panel of direct FASN inhibitors, highlighting their potential in cancer therapy.
Mechanism of Action: Indirect vs. Direct Inhibition
This compound distinguishes itself from other compounds by its indirect mechanism of FASN inhibition. It is a novel and potent inhibitor of Sterol Regulatory Element-Binding Protein (SREBP), with an IC50 of 1 µM for SREBP-2 activation[1][2]. SREBPs are transcription factors that regulate the expression of genes involved in lipid biosynthesis, including FASN. By inhibiting SREBP activation, this compound effectively downregulates FASN expression at the transcriptional level.
In contrast, other inhibitors such as TVB-2640 (Denifanstat), Fasnall, GSK2194069, Orlistat, Cerulenin, and C75 directly target the FASN enzyme, inhibiting its catalytic activity. This direct inhibition leads to a rapid depletion of fatty acid products and an accumulation of the substrate malonyl-CoA, which can have cytotoxic effects.
Signaling Pathways
The inhibition of lipogenesis, either indirectly by this compound or directly by FASN inhibitors, impacts several critical signaling pathways implicated in cancer progression.
SREBP Signaling Pathway
This compound acts on the SREBP signaling pathway. Under normal conditions, SREBPs are inactive in the endoplasmic reticulum. Upon activation, they are transported to the Golgi apparatus for cleavage, and the active N-terminal domain translocates to the nucleus to activate target gene transcription, including FASN. This compound blocks the ER-to-Golgi transport of SREBPs, thereby preventing their activation.
References
Head-to-Head Study: FGH10019 and Novel Metabolic Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical SREBP inhibitor FGH10019 and other novel metabolic inhibitors currently under investigation for oncological applications. By presenting available experimental data, this document aims to offer an objective resource for evaluating the therapeutic potential of these agents.
Introduction to Metabolic Reprogramming in Cancer
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. This includes increased reliance on pathways such as de novo lipogenesis, glutaminolysis, and aerobic glycolysis. Targeting these metabolic vulnerabilities has emerged as a promising therapeutic strategy. This guide focuses on inhibitors of key metabolic pathways, including the Sterol Regulatory Element-Binding Protein (SREBP) pathway, fatty acid synthesis, glutaminolysis, and pyruvate dehydrogenase kinase.
This compound is a preclinical, orally available inhibitor of SREBP, a master transcriptional regulator of lipid biosynthesis.[1] Its mechanism involves preventing the activation of SREBPs, thereby blocking downstream lipogenesis.[2] This guide compares this compound with another SREBP inhibitor, Fatostatin, as well as with clinical-stage inhibitors of related metabolic pathways: TVB-2640 (Fatty Acid Synthase inhibitor), CB-839 (Glutaminase inhibitor), and Devimistat (Pyruvate Dehydrogenase Kinase inhibitor).
Comparative Overview of Metabolic Inhibitors
| Inhibitor | Target | Key Downstream Effects | Development Stage | Investigated Indications |
| This compound | SREBP-1/2 Activation | Inhibition of lipogenesis and cholesterol synthesis | Preclinical | Prostate Cancer[1] |
| Fatostatin | SREBP-1/2 Activation | Inhibition of lipogenesis and cholesterol synthesis | Preclinical | Prostate Cancer[3], Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)[4] |
| TVB-2640 | Fatty Acid Synthase (FASN) | Inhibition of fatty acid synthesis | Phase 2 Clinical Trials | Non-alcoholic Steatohepatitis (NASH)[5][6][7], Metastatic Castration-Resistant Prostate Cancer (mCRPC)[8], Solid Tumors[9] |
| CB-839 (Telaglenastat) | Glutaminase (GLS) | Inhibition of glutaminolysis | Phase 1/2 Clinical Trials | Solid Tumors[10], Renal Cell Carcinoma (RCC)[11], Triple-Negative Breast Cancer (TNBC)[12], Colorectal Cancer (CRC)[13] |
| Devimistat (CPI-613) | Pyruvate Dehydrogenase (PDH) & α-Ketoglutarate Dehydrogenase (KGDH) | Inhibition of the TCA cycle | Phase 3 Clinical Trials | Metastatic Pancreatic Cancer[14][15], Acute Myeloid Leukemia (AML)[14][16][17], Biliary Tract Cancer[18] |
Preclinical Data: SREBP Inhibitors
This compound: In Vitro Efficacy in Prostate Cancer
| Cell Line | Treatment | Effect |
| C4-2 (Prostate) | 5 µM this compound + 1 nM Docetaxel | Increased membrane permeability and intracellular docetaxel accumulation.[1] |
| PC3 (Prostate) | 5 µM this compound + 1 nM Docetaxel | Increased membrane permeability and intracellular docetaxel accumulation.[1][19] |
| C4-2 (Prostate) | 5 µM this compound | Shift in cellular lipid composition towards polyunsaturated lipids.[1] |
| PC3 (Prostate) | 5 µM this compound | Shift in cellular lipid composition towards polyunsaturated lipids.[1] |
Fatostatin: In Vitro and In Vivo Efficacy in Prostate Cancer
| Assay | Cell Line | Treatment | Results |
| Cell Proliferation | LNCaP, C4-2B | Fatostatin | Suppressed cell proliferation.[3][20] |
| Colony Formation | LNCaP, C4-2B | Fatostatin | Suppressed anchorage-independent colony formation.[3][20] |
| Cell Cycle Analysis | LNCaP, C4-2B | Fatostatin (48h) | Induced G2-M phase arrest.[20] |
| Apoptosis Assay | LNCaP, C4-2B | Fatostatin | Increased caspase-3/7 activity and cleavage of caspase-3 and PARP.[3][20] |
| In Vivo Xenograft | C4-2B | Fatostatin | Significantly inhibited subcutaneous tumor growth and decreased serum PSA levels.[3][20] |
Clinical Data: Novel Metabolic Inhibitors
TVB-2640 (FASN Inhibitor): Phase 2 Data in NASH
| Parameter | Placebo | TVB-2640 (25 mg) | TVB-2640 (50 mg) | p-value |
| Relative Change in Liver Fat (MRI-PDFF) | +4.5% | -9.6% | -28.1% | p=0.001 (50mg vs Placebo)[5][7] |
| Patients with ≥30% Liver Fat Reduction | 11% | 23% | 61% | p<0.001 (50mg vs Placebo)[5][7] |
CB-839 (Glutaminase Inhibitor): Phase 1 Data
| Indication | Combination Agent | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Metastatic Renal Cell Carcinoma (mRCC) | Cabozantinib | 12 | 42% | 100%[11] |
| PIK3CA mutant Colorectal Cancer (CRC) | Capecitabine | 6 | 0% | Prolonged Stable Disease (Median PFS: 29.5 weeks)[13] |
Devimistat (PDK Inhibitor): Clinical Trial Outcomes
| Indication | Combination | Phase | Primary Endpoint | Result |
| Metastatic Pancreatic Cancer | Modified FOLFIRINOX | Phase 3 (AVENGER 500) | Overall Survival (OS) | Did not meet primary endpoint (Median OS: 11.1 months vs 11.7 months for FOLFIRINOX alone).[14] |
| Relapsed/Refractory AML | High-Dose Cytarabine and Mitoxantrone | Phase 2 | Complete Remission (CR) + CR with incomplete hematologic recovery (CRh) | Did not meet primary endpoint.[14] |
Signaling Pathways and Experimental Workflows
Caption: SREBP signaling pathway and points of inhibition.
Caption: General workflow for preclinical evaluation.
Experimental Protocols
Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[21]
-
Treatment: Treat cells with various concentrations of the metabolic inhibitor for 24-72 hours. Include a vehicle-only control.
-
Reagent Addition:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22][23] Subsequently, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate overnight.[21]
-
XTT Assay: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent. Add 50 µL of the mixture to each well and incubate for 4-18 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT).[23]
Western Blot Analysis
-
Sample Preparation: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[24]
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager or X-ray film.[28]
Lipidomics Analysis
-
Lipid Extraction:
-
Harvest and wash cell pellets with cold PBS.
-
Perform lipid extraction using a methyl-tert-butyl ether (MTBE) based method. Add a pre-chilled solution of methanol containing internal standards, followed by MTBE.[29]
-
Induce phase separation by adding water or PBS. Vortex and centrifuge to separate the upper organic phase (containing lipids) from the lower aqueous phase.[29][30]
-
-
Sample Preparation: Dry the collected organic phase under a stream of nitrogen or using a speed vacuum.[29] Reconstitute the dried lipid extract in an appropriate solvent for analysis (e.g., methanol/chloroform).
-
LC-MS/MS Analysis: Analyze the lipid profiles using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This allows for the identification and quantification of different lipid species.[31][32]
-
Data Analysis: Process the raw data to identify and quantify individual lipid species, comparing the profiles of treated versus control samples.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., athymic nude mice).[33][34]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).[35]
-
Treatment Administration: Randomize mice into control and treatment groups. Administer the metabolic inhibitor (e.g., via oral gavage or intraperitoneal injection) according to the predetermined dosing schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week.[34]
-
Endpoint: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot, or lipidomics).[34]
References
- 1. Targeting SREBP-dependent lipogenesis potentiates the anti-tumor activity of docetaxel by increasing membrane permeability and intracellular drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatostatin displays high antitumor activity in prostate cancer by blocking SREBP-regulated metabolic pathways and androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of the SREBP1/2 inhibitor, fatostatin, in a preclinical model of metabolic dysfunction-associated steatotic liver disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Published Results from Sagimet’s FASCINATE-1 Phase 2a Trial Demonstrate FASN Inhibitor TVB-2640’s Ability to Significantly Reduce Excess Liver Fat - Sagimet Biosciences [sagimet.com]
- 6. Sagimet Announces Positive Topline Results in 12-week NASH Phase 2 Clinical Trial of FASN Inhibitor TVB-2640 - Sagimet Biosciences [sagimet.com]
- 7. TVB-2640 (FASN Inhibitor) for the Treatment of Nonalcoholic Steatohepatitis: FASCINATE-1, a Randomized, Placebo-Controlled Phase 2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Preliminary activity in the first in human study of the first-in-class fatty acid synthase (FASN) inhibitor, TVB-2640. - ASCO [asco.org]
- 10. Facebook [cancer.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. onclive.com [onclive.com]
- 15. A Phase III open-label trial to evaluate efficacy and safety of CPI-613 plus modified FOLFIRINOX (mFFX) versus FOLFIRINOX (FFX) in patients with metastatic adenocarcinoma of the pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. Phase II trial of cytarabine and mitoxantrone with devimistat in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. researchgate.net [researchgate.net]
- 20. Fatostatin Displays High Antitumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 26. Western Blot Protocol | Proteintech Group [ptglab.com]
- 27. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 28. Western blot protocol | Abcam [abcam.com]
- 29. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 30. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 31. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 32. portlandpress.com [portlandpress.com]
- 33. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 34. BiTE® Xenograft Protocol [protocols.io]
- 35. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of FGH10019: A Procedural Guide for Laboratory Personnel
For immediate release: This document provides essential safety and logistical information for the proper disposal of FGH10019, a novel sterol regulatory element-binding protein (SREBP) inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental protection.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to proper disposal protocols is imperative. Avoid release into the environment and dispose of the substance and its container at an approved waste disposal facility[1].
Key Safety and Disposal Information
A summary of the key hazard classifications and disposal-related precautionary statements for this compound is provided in the table below.
| Hazard Statement | Precautionary Statement (Disposal) |
| H302: Harmful if swallowed | P501: Dispose of contents/ container to an approved waste disposal plant[1] |
| H410: Very toxic to aquatic life with long lasting effects[1] | P273: Avoid release to the environment[1] |
| P391: Collect spillage[1] |
Experimental Protocols
This document focuses on the proper disposal procedures for this compound. For experimental protocols regarding the use of this compound as a sterol regulatory element-binding protein (SREBP) inhibitor, please refer to relevant research articles and established laboratory guidelines for handling chemical compounds of this nature. The Safety Data Sheet (SDS) provides detailed information on handling and storage, including recommendations to avoid inhalation, and contact with eyes and skin, and to use only in areas with appropriate exhaust ventilation[1].
Disposal Workflow
The following diagram outlines the step-by-step procedure for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
